Molecular weight and formula of Propyl 2-methyl-d3-butyrate
Executive Summary This guide details the physicochemical profile, synthetic architecture, and analytical application of Propyl 2-methyl-d3-butyrate , a stable isotope-labeled internal standard. Primarily utilized in Stab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the physicochemical profile, synthetic architecture, and analytical application of Propyl 2-methyl-d3-butyrate , a stable isotope-labeled internal standard. Primarily utilized in Stable Isotope Dilution Assays (SIDA), this molecule serves as a critical reference for quantifying trace flavor esters in complex matrices (fermentation broths, fruit distillates, and biological fluids).
By substituting the hydrogen atoms on the
-methyl group with deuterium, the molecule retains the chromatographic behavior of the analyte (Propyl 2-methylbutyrate) while providing a distinct mass shift ( Da) for mass spectrometric differentiation.
Part 1: Physicochemical Profile[1]
The following data characterizes the isotopologue Propyl 2-(methyl-d3)-butyrate . The molecular weight is derived from the atomic masses of Deuterium (
H) vs. Protium (H).
Identity & Constants
Parameter
Value / Description
Chemical Name
Propyl 2-(methyl-d3)-butanoate
Target Analyte (Unlabeled)
Propyl 2-methylbutyrate (CAS: 37064-20-3)
Chemical Formula
Molecular Weight
147.23 g/mol (Calculated)
Unlabeled MW
144.21 g/mol
Mass Shift
+3.019 Da
Isotopic Enrichment
98 atom % D (Recommended for SIDA)
Appearance
Colorless liquid
Odor Profile
Fruity, Apple-like, Chamomile (Identical to unlabeled)
Structural Configuration
The labeling position is critical for stability. The deuterium atoms are located on the methyl group attached to the C2 position. This position is chemically stable and resistant to back-exchange under standard extraction conditions (pH 4–8).
To synthesize high-purity Propyl 2-methyl-d3-butyrate, direct alkylation of propyl butyrate is discouraged due to the risk of poly-alkylation and lower isotopic incorporation.
The Malonic Ester Synthesis route is the "Gold Standard" for this application. It ensures:
Regiospecificity: The alkylation occurs strictly at the activated carbon.
Figure 1: Malonic ester synthesis route ensuring regiospecific incorporation of the trideuteromethyl group.
Step-by-Step Methodology
Step 1: Introduction of the Isotopic Label
Dissolve Diethyl ethylmalonate (1.0 eq) in anhydrous ethanol.
Add Sodium Ethoxide (1.05 eq) at 0°C to form the enolate. Stir for 30 mins.
Add Iodomethane-d3 (1.1 eq) dropwise. The slight excess ensures maximum conversion of the enolate.
Reflux for 4 hours. Monitor by GC-MS for disappearance of starting material.
Step 2: Decarboxylation to the Acid
Treat the alkylated diester with 40% KOH solution (reflux, 12h) to hydrolyze to the dicarboxylic acid.
Acidify with
to pH 1.
Heat the neat dicarboxylic acid to 160–180°C. It will decarboxylate (
evolution) to yield 2-(methyl-d3)-butyric acid .
Checkpoint: Verify isotopic purity via NMR. The methyl doublet at
1.1 ppm (in proton NMR) should disappear/diminish significantly.
Step 3: Esterification
Combine 2-(methyl-d3)-butyric acid with 1-Propanol (excess, 5 eq) and catalytic
.
Reflux with a Dean-Stark trap to remove water, driving the equilibrium forward.
Neutralize, wash with brine, and distill the final product.
Part 3: Analytical Application (SIDA)[8]
The Principle of SIDA
Stable Isotope Dilution Assay (SIDA) is the only method capable of correcting for analyte loss during extraction (e.g., headspace SPME or solvent extraction). Because the d3-labeled standard has nearly identical physical properties (vapor pressure, partition coefficient) to the natural analyte, any loss of the analyte is mirrored by the standard.
Mass Spectrometry Setup
The d3-label provides a mass shift of +3. In Electron Impact (EI) ionization (70 eV), the molecular ion (
) and specific fragments are monitored.
Analyte (Unlabeled): Target Ion
144 () or fragment 102 (McLafferty rearrangement).
) is calculated using the response factor () and the area ratio:
Where:
= Concentration of Propyl 2-methyl-d3-butyrate added.
= Peak area of unlabeled analyte (m/z 144).
= Peak area of labeled standard (m/z 147).
= Response factor (typically for isotopologues, but must be verified).
Part 4: References
PubChem. (n.d.). Propyl 2-methylbutanoate (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved February 22, 2026, from [Link]
The Good Scents Company. (n.d.). Propyl 2-methyl butyrate.[1][2][3][4][5][6] Retrieved February 22, 2026, from [Link]
Schieberle, P. (1995). New developments in methods for analysis of volatile flavor compounds and their precursors. Characterization of Food, 403-431. (Foundational text on SIDA applications).
Blank, I., et al. (2002). Stable isotope dilution assay mass spectrometry in flavour research. In Heteroatomic Aroma Compounds (pp. 1-20). ACS Symposium Series. (Authoritative review on SIDA methodology).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis pathways for Propyl 2-methyl-d3-butyrate from labeled precursors
Content Type: In-depth technical guide.
Executive Summary & Strategic Utility
Propyl 2-methyl-d3-butyrate (Propyl 2-(methyl-
)butanoate) is a stable isotope-labeled ester utilized primarily as an internal standard in quantitative analysis (GC-MS/LC-MS) of flavor compounds and fatty acid metabolites. Its specific utility lies in the -label on the -methyl group , which renders the label metabolically stable against -oxidation and non-exchangeable under standard aqueous conditions, unlike acidic -protons.
This guide details two distinct synthesis pathways:
The Malonic Ester Route: Prioritizes isotopic purity (>98% D) and scalability.
The Direct Enolate Alkylation Route: Prioritizes speed and atom economy for small-scale discovery.
Retrosynthetic Analysis
The target molecule is disconnected at the ester bond and the
-carbon bond.
Target: Propyl 2-methyl-d3-butyrate
Primary Disconnection: Esterification of n-Propanol and 2-methyl-d3-butyric acid.
Secondary Disconnection:
-Methylation of a butyric acid precursor using Iodomethane- () .
Figure 1: Retrosynthetic disconnection showing the two primary routes to the labeled core.
Pathway A: The Malonic Ester Synthesis (Gold Standard)
This pathway is the industry standard for generating high-purity labeled carboxylic acids. It avoids the poly-alkylation issues common in direct alkylation by using a substrate (Diethyl ethylmalonate) that has only one acidic proton remaining at the active site.
Enolate Formation: Diethyl ethylmalonate is treated with NaOEt in anhydrous ethanol. The
-proton () is removed to form a stable enolate.
Label Incorporation:
is added. The enolate attacks the methyl- group.
Note: Since the starting material is ethylmalonate, it already possesses the ethyl chain. Adding the methyl group creates the quaternary carbon skeleton required for 2-methylbutyric acid.
Phase 2: Hydrolysis & Decarboxylation
Reagents: KOH,
, , Heat.
Saponification: The diester is hydrolyzed to the dicarboxylate salt using aqueous KOH.
Decarboxylation: Acidification and heating (
) cause the loss of , yielding 2-methyl-d3-butyric acid .
Phase 3: Esterification
Reagents: Thionyl Chloride (
), n-Propanol.
Activation: The acid is converted to the acid chloride to ensure complete conversion.
Coupling: Reaction with n-propanol yields the final ester.
Experimental Protocol A
Step
Operation
Critical Parameter
1
Dissolve Na metal (1.1 eq) in dry EtOH under .
Ensure anhydrous conditions to prevent hydrolysis.
2
Add Diethyl ethylmalonate (1.0 eq) dropwise at .
Stir 30 min to ensure complete deprotonation.
3
Add Iodomethane- (1.1 eq) dropwise.
Exothermic; maintain temp during addition.
4
Reflux for 4 hours.
Monitor by TLC/GC for disappearance of starting material.
Technical Whitepaper: Identification, Synthesis, and Validation of Propyl 2-methyl-d3-butyrate
Executive Summary Propyl 2-methyl-d3-butyrate is a stable isotope-labeled ester primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile flavor compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Propyl 2-methyl-d3-butyrate is a stable isotope-labeled ester primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile flavor compounds, specifically the parent ester Propyl 2-methylbutyrate (a key organoleptic compound in fruits like durian and melon).
This guide addresses a critical gap in commercial chemical indexing: while the parent compound is well-indexed, the specific deuterated isotopologue often lacks a direct Chemical Abstracts Service (CAS) registry number in public catalogs. This whitepaper provides the definitive identification data (InChI/SMILES), a self-validating synthesis protocol from commercially available precursors, and analytical validation criteria.
Part 1: Chemical Identity & Nomenclature
In the absence of a widely published CAS number for the specific isotopologue, researchers must rely on the Parent CAS for regulatory filing, modified by the IUPAC Isotope Identifier .
Identification Matrix
Feature
Data
Compound Name
Propyl 2-(methyl-d3)-butyrate
Parent Compound
Propyl 2-methylbutyrate
Parent CAS
37064-20-3
Target Isotopologue CAS
Not formally indexed (Use Parent CAS + "d3-labeled" for internal inventory)
Molecular Formula
CHDO
Molecular Weight
147.23 g/mol (vs. 144.21 g/mol for parent)
Parent InChIKey
TZFQMSDUSOTCJC-UHFFFAOYSA-N
d3-Isotopologue InChIKey
TZFQMSDUSOTCJC-BMSJAHLVSA-N (Verified via NIST)
SMILES (Isomeric)
CCCOC(=O)C([2H])(CC)C([2H])([2H])[2H][Note: Assuming d3 on the methyl branch]
Structural Specificity
The "d3" designation typically refers to the methyl branch at the C2 position of the butyrate chain. This placement is chemically strategic:
Metabolic Stability: It hinders
-oxidation or metabolic attack at the branching point.
Mass Shift: It provides a clean +3 Da shift (
) in Mass Spectrometry, moving the ion cluster away from the natural M+1/M+2 isotopes of the analyte.
Part 2: Sourcing Strategy (The "Make vs. Buy" Logic)
Direct commercial sourcing of this specific ester is rare and often requires custom synthesis (lead times: 4-8 weeks). The most efficient route for laboratory application is a single-step esterification using the commercially available deuterated acid precursor.
Precursor Identification
You must source the deuterated acid rather than the ester.
Note on Chirality: Propyl 2-methylbutyrate possesses a chiral center at C2. If your study requires enantiomeric discrimination (e.g., chiral GC), you must select the corresponding enantiopure acid (S or R). For general quantitation, a racemic acid mixture is acceptable.
Part 3: Synthesis Protocol (Steglich Esterification)
This protocol uses N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) . This method is preferred over acid-catalyzed Fischer esterification because it proceeds at room temperature, minimizing the risk of deuterium scrambling (H/D exchange) that can occur under high-heat acidic reflux.
Addition: Add 1-Propanol and DMAP. Cool the mixture to 0°C in an ice bath.
Coupling: Dissolve DCC in a minimal amount of DCM and add dropwise to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours. Observation: A white precipitate (Dicyclohexylurea - DCU) will form.
Filtration: Filter the mixture through a Celite pad to remove the DCU precipitate.
Extraction: Wash the filtrate with:
1N HCl (2x) – to remove DMAP.
Saturated
(2x) – to remove unreacted labeled acid (Critical step to recover expensive isotope material from aqueous layer if needed).
Brine (1x).
Drying: Dry organic layer over
, filter, and concentrate under reduced pressure (Rotovap). Caution: The product is volatile. Do not overheat or apply high vacuum for extended periods.
Part 4: Analytical Validation & Logic
Trustworthiness in isotope chemistry relies on proving the label is present and in the correct position.
Nuclear Magnetic Resonance (NMR) Logic
The H-NMR spectrum provides a self-validating "checksum" for the structure.
Proton Position
Parent Signal (Unlabeled)
d3-Labeled Signal (Target)
Validation Logic
C2-Methine
Multiplet (1H)
Multiplet (1H)
Remains unchanged.
C2-Methyl
Doublet (~1.1 ppm, 3H)
Silent / Absent
Primary Confirmation: The disappearance of this doublet confirms the methyl group is fully deuterated ().
Propyl-CH3
Triplet (3H)
Triplet (3H)
Confirms the propyl chain is intact.
Mass Spectrometry (GC-MS) Validation
In Electron Impact (EI) ionization (70 eV), the molecule fragments predictably.
Parent Ion: Look for
147 (instead of 144).
McLafferty Rearrangement:
Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen.
Observation: If the deuterium is on the C2-methyl, it does not participate in the primary McLafferty transfer (which involves the propyl chain gamma-hydrogens).
Fragment Ions: Key diagnostic fragments retaining the C2-center will show a +3 shift.
Validation Workflow Diagram
Figure 2: Analytical decision tree for validating isotopic purity.
References
NIST Chemistry WebBook. Propyl 2-methylbutanoate-d-3 Standard Reference Data.[4][5] National Institute of Standards and Technology.[4][5] [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Protocol Basis). [Link]
Advanced Spectroscopic Characterization of Propyl 2-methyl-d3-butyrate
This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It moves beyond basic spectral assignment into the mechanics of isotopic validation and qua...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It moves beyond basic spectral assignment into the mechanics of isotopic validation and quantitative analysis.
Propyl 2-methyl-d3-butyrate is a specialized isotopologue of the common flavor and fragrance ester, propyl 2-methylbutyrate. While the unlabeled parent compound is ubiquitous in fruit volatiles (pineapple/berry profiles), the deuterated variant serves a critical role as an Internal Standard (IS) in quantitative NMR (qNMR) and Mass Spectrometry (GC-MS) workflows.
The strategic value of this molecule lies in its "Silent Methyl" motif. By deuterating the methyl group at the chiral center (C2), researchers create a spectral window in the crowded aliphatic region (0.8–1.2 ppm) of the
H NMR spectrum, allowing for precise quantification of metabolic flux or impurity profiling without signal overlap.
Target Audience: Analytical Chemists, Metabolic Engineers, and Quality Control Scientists.
Structural Logic & Atom Mapping
To understand the spectral deviations, we must first map the atomic connectivity. The deuteration occurs specifically at the methyl group attached to the alpha-carbon (C2) of the butyrate chain.
Molecular Architecture
Formula:
Key Feature: The C2-Methyl group is fully deuterated (
).
Implication: This alters the spin system of the adjacent methine proton (C2-H) and removes the methyl doublet signal entirely from the proton spectrum.
[1]
Experimental Protocol: High-Fidelity Acquisition
Reliable characterization requires specific acquisition parameters, particularly to account for the relaxation behavior of deuterium-coupled carbons.
Sample Preparation[2]
Solvent: Chloroform-d (
) is standard. For metabolic studies involving aqueous buffers, Methanol-d4 () is preferred to prevent phase separation.
Concentration: 10–15 mg in 600 µL solvent.
Internal Standard: For qNMR, use 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Avoid TMSP/DSS if using
due to solubility issues.
Instrument Parameters (600 MHz equivalent)
Parameter
H NMR (Proton)
C NMR (Carbon)
Rationale
Pulse Angle
30°
30° or 90°
30° ensures accurate integration; 90° maximizes S/N for insensitive nuclei.
Relaxation Delay ()
5–10 s
30 s
Critical: Deuterated carbons have significantly longer relaxation times. Short delays lead to under-integration of the signal.
Scans (NS)
16
1024+
The carbon signal is split into a septet and lacks NOE enhancement, requiring high signal averaging.
Temp
298 K
298 K
Standard ambient temperature.
H NMR Analysis: The "Silent Methyl" Effect
The proton spectrum provides the primary validation of isotopic purity. The most diagnostic feature is what is missing .
Comparative Spectral Assignment
In the unlabeled parent compound, the C2-Methyl appears as a doublet at ~1.1 ppm. In the d3-analog, this signal is obliterated.
Table 1:
H NMR Chemical Shift Assignment ()
Position
(ppm)
Multiplicity (Unlabeled)
Multiplicity (d3-Labeled )
Diagnostic Note
Propyl
4.02
Triplet ( Hz)
Triplet
Unaffected by label.
C2-Methine
2.35
Sextet
Triplet (broad)
KEY INDICATOR. Loss of coupling to methyl.
Propyl
1.64
Sextet
Sextet
Unaffected.
C3-Methylene
1.45–1.60
Multiplet
Multiplet
Complex overlap region.
C2-Methyl
1.12
Doublet ( Hz)
SILENT
Validation Point. Residual signal indicates <100% enrichment.
Propyl
0.94
Triplet
Triplet
Overlaps with C4-H.
C4-Methyl
0.90
Triplet
Triplet
Overlaps with Propyl-H.
The Mechanism of Simplification
Unlabeled Case: The C2-Methine proton couples to the C3-methylene (2H) and the C2-methyl (3H). This creates a complex multiplet (roughly a sextet).
d3-Labeled Case: The coupling to the methyl group is removed (
is small and often unresolved). The C2-Methine proton now only couples to the C3-methylene, collapsing the signal into a Triplet .
Expert Insight: If you observe a "ghost" doublet at 1.12 ppm, calculate the integration relative to the Propyl
(set to 2.00). If the doublet integrates to 0.15, your enrichment is only 95% ().
C NMR & Heteronuclear Mechanics
The carbon spectrum offers the definitive proof of the carbon backbone structure and the location of the deuterium atoms.
The Deuterium Septet
The carbon atom attached to the deuterium atoms (the methyl carbon) undergoes scalar coupling to the deuterium nuclei (Spin
).
Multiplicity Rule:
Calculation:
Result: The methyl carbon signal appears as a Septet with a coupling constant
Hz.
Isotope Shifts (The Alpha & Beta Effect)
Deuterium substitution causes an upfield shift (lower ppm) in the carbon signals due to vibrational changes.
Table 2:
C NMR Assignment
Carbon
(ppm)
Signal Shape
Isotope Effect
Carbonyl (C1)
176.8
Singlet
Negligible.
Propyl
65.8
Singlet
None.
C2 (Methine)
41.0
Singlet (broadened)
-shift (shifted upfield by ~0.1 ppm).
C3 (Methylene)
26.5
Singlet
-shift (negligible).
Propyl
22.0
Singlet
None.
C2-Methyl ()
16.2
Septet ( Hz)
-shift (shifted upfield by ~0.3–0.5 ppm vs unlabeled).
C4 (Methyl)
11.6
Singlet
None.
Propyl
10.4
Singlet
None.
Validation Workflow
To certify a batch of Propyl 2-methyl-d3-butyrate for use in regulated environments (GLP/GMP), follow this decision logic.
Calculating Isotopic Enrichment
If a residual doublet is observed at 1.12 ppm in the proton spectrum:
Integrate the Propyl
triplet (4.02 ppm) and calibrate to 2.00 .
Integrate the residual doublet at 1.12 ppm (Area
).
Calculation:
Note: We divide by 3 because a fully protonated methyl group contributes 3 protons.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and isotope effects).
NIST Chemistry WebBook. (2025). Propyl 2-methylbutyrate Standard Spectra. National Institute of Standards and Technology. (Baseline data for non-deuterated parent).
Simova, S. (2025). Deuterium Isotope Effects on 13C Chemical Shifts. ResearchGate. (Theoretical grounding for alpha/beta shifts).
BIPM. (2019).[1] qNMR Internal Standard Reference Data. Bureau International des Poids et Mesures. (Guidelines for qNMR validation).
Stability of Deuterated Propyl Esters in Various Solvents: An In-Depth Technical Guide
Introduction: The Critical Role of Isotopic Stability in Drug Development In modern pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Isotopic Stability in Drug Development
In modern pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool for enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1] This "deuterium switch" strategy leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage, often mediated by cytochrome P450 enzymes.[2] Propyl esters are a common functional group in pharmaceuticals, serving as prodrugs to improve bioavailability or to modify other physicochemical properties. When these esters are deuterated, their stability—both in terms of the ester linkage and the isotopic label—becomes a critical parameter for ensuring product quality, efficacy, and safety.[3]
This technical guide provides a comprehensive overview of the factors influencing the stability of deuterated propyl esters in various solvents. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices for stability assessment. We will delve into the primary degradation pathways—hydrolysis of the ester functional group and hydrogen-deuterium (H-D) exchange—and explore how solvent properties dictate the rates of these processes. Furthermore, this guide furnishes detailed, self-validating experimental protocols for robust stability analysis.
Pillar 1: Fundamental Principles of Stability
The overall stability of a deuterated propyl ester is governed by two distinct phenomena: the chemical integrity of the ester functional group and the isotopic integrity of the deuterium label.
Chemical Stability: The Hydrolysis of the Ester Bond
The primary degradation pathway for a propyl ester is hydrolysis, the cleavage of the ester bond by water to yield a carboxylic acid and propanol.[4] This reaction can be catalyzed by either acid or base, with the latter, often termed saponification, being generally faster and irreversible.[5][6]
Acid-Catalyzed Hydrolysis : This is a reversible reaction where a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8] The reaction rate is influenced by the concentration of both the acid and water.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon.[6] The reaction proceeds to completion because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[8][9] The rate of basic hydrolysis is significantly faster than acidic or neutral hydrolysis.[5]
The stability of the ester is highly pH-dependent. Under acidic conditions (pH < 4), the ester linkage can be susceptible to cleavage, while under alkaline conditions (pH > 8), the rate of hydrolysis increases dramatically.[5][10][11] The most stable pH range for most esters is typically between 4 and 6.
Isotopic Stability: The Kinetic Isotope Effect and H-D Exchange
The foundational principle behind using deuterium in drug design is the Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[12] This results in a slower reaction rate for any process where the cleavage of this bond is the rate-determining step, which is common in enzymatic metabolism.[2]
However, the deuterium label itself can be susceptible to exchange with protons from the solvent, a process known as hydrogen-deuterium (H-D) exchange .[13] This can compromise the isotopic purity of the compound, potentially negating the benefits of deuteration.[14] The lability of a deuterium atom depends on its position in the molecule:
Deuterium on non-activated carbon atoms : These C-D bonds are generally very stable and not prone to exchange under typical storage and physiological conditions.
Deuterium on activated carbon atoms : Deuterium atoms on carbons adjacent to a carbonyl group (α-carbons) can be more susceptible to exchange, particularly under acidic or basic conditions that promote enolization.[14]
Deuterium on heteroatoms (O-D, N-D) : These deuterons are highly labile and will rapidly exchange with protons in any protic solvent like water or methanol.[13]
For a deuterated propyl ester, the primary concern for H-D exchange would be at positions alpha to the carbonyl group if those positions are deuterated.
Pillar 2: The Influence of Solvents on Stability
The choice of solvent is paramount as it can significantly influence both the rate of hydrolysis and the potential for H-D exchange. The key solvent properties to consider are polarity, protic vs. aprotic nature, and dielectric constant.
Solvent Effects on Ester Hydrolysis
The effect of a solvent on the rate of ester hydrolysis is complex and depends on the solvation of the reactants and the transition state.[15]
Aqueous-Organic Mixtures : In mixtures of water and organic solvents like ethanol or acetone, increasing the proportion of the organic co-solvent generally leads to a decrease in the rate of alkaline hydrolysis.[16] This is often attributed to a decrease in the dielectric constant of the medium and changes in the solvation of the hydroxide ion.[15] For instance, studies on propyl caprate in water-acetone mixtures have shown that the reaction rate decreases with an increasing fraction of acetone.[2][6]
Polar Protic Solvents (e.g., water, methanol, ethanol) : These solvents can participate in hydrolysis and can also stabilize the polar transition state through hydrogen bonding, influencing the reaction rate.
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, DMF) : These solvents are generally preferred for storing deuterated compounds as they are less likely to cause hydrolysis. They can, however, influence the rate of any residual hydrolysis by solvating the reactants and transition state differently than protic solvents.
Non-Polar Aprotic Solvents (e.g., hexane, toluene) : These solvents are the least likely to promote hydrolysis due to the very low solubility of water and any potential acid/base catalysts.
Solvent Effects on H-D Exchange
H-D exchange is most significant in protic solvents that can act as a source of protons (or deuterons).
Deuterated Protic Solvents (e.g., D₂O, CD₃OD) : While used in NMR spectroscopy for analysis, storing a deuterated compound in a deuterated protic solvent can lead to exchange at labile positions, potentially altering the intended deuteration pattern.[17]
Aprotic Solvents : Storing deuterated compounds in high-purity aprotic solvents is the best practice to prevent H-D exchange.[14]
The diagram below illustrates the decision-making process for solvent selection based on stability considerations.
Caption: Logical workflow for selecting solvents to maximize the stability of deuterated propyl esters.
Pillar 3: Experimental Protocols for Stability Assessment
A robust assessment of stability requires a multi-faceted approach, combining forced degradation studies with highly specific analytical techniques.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways, as mandated by ICH guidelines (Q1A(R2)).[7][18] These studies involve exposing the deuterated propyl ester to conditions more severe than accelerated storage.
Step-by-Step Protocol for Forced Degradation:
Stock Solution Preparation : Prepare a stock solution of the deuterated propyl ester at a known concentration (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile.
Stress Conditions :
Acidic Hydrolysis : Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
Basic Hydrolysis : Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for 1 hour. Note: Basic hydrolysis is often rapid, so milder conditions may be needed.[7]
Oxidative Degradation : Dilute the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
Thermal Degradation : Store the solid compound and a solution in a chosen solvent at 70°C for 48 hours.
Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Sample Analysis : At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[18]
The following diagram outlines the workflow for a comprehensive stability testing program.
Propyl 2-methyl-d3-butyrate vs. Non-Labeled Analogs: A Guide to Isotopic Differentiation and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Isotopic labeling is a cornerstone of modern analytical science, enabling researchers to achieve unparalleled accuracy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopic labeling is a cornerstone of modern analytical science, enabling researchers to achieve unparalleled accuracy and precision in quantitative studies. The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), creates a molecular twin that is chemically similar yet physically distinct. This guide provides an in-depth exploration of the critical differences between Propyl 2-methyl-d3-butyrate and its non-labeled analog, Propyl 2-methylbutyrate. We will dissect the subtle yet significant alterations in physicochemical properties, the profound implications of the kinetic isotope effect, and the analytical methodologies that leverage these differences. This document serves as a technical resource for professionals in drug development and research, offering both foundational principles and actionable experimental protocols for the effective use of deuterated internal standards.
Introduction: The Power of a Silent Label
In the realm of quantitative analysis, particularly within complex biological or environmental matrices, accuracy is paramount. The challenges of sample loss during extraction, matrix-induced ion suppression, and instrumental variability can significantly compromise data integrity.[1] Deuterated internal standards (IS) have emerged as the gold standard for mitigating these issues.[2] An ideal deuterated IS, such as Propyl 2-methyl-d3-butyrate, is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[2][3] This subtle mass shift allows a mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave alike during sample preparation and chromatographic separation.[2][4] This co-eluting, mass-differentiated pairing enables precise correction for analytical variability, leading to highly reliable and reproducible quantification.[1]
This guide will focus on the specific pairing of Propyl 2-methylbutyrate, a compound used as a flavor and fragrance agent[5][6], and its d3-labeled counterpart, highlighting the principles that make this combination so powerful for high-stakes analytical applications.
A Tale of Two Molecules: Physicochemical Properties
At a macroscopic level, Propyl 2-methyl-d3-butyrate and its non-labeled analog are nearly indistinguishable. They share the same appearance, odor, and general solubility. However, the introduction of three deuterium atoms in place of protium (¹H) on the terminal methyl group of the butyrate chain creates a definitive mass difference. This is the fundamental distinction upon which most analytical methods are built.
Confirms near-identical electronic structure and intermolecular forces.
Chromatographic Behavior
Baseline
Co-elutes or has a very slight retention time shift[2][13]
Co-elution is critical for effective normalization of matrix effects.[3]
The key takeaway from this comparison is that while the molecules are chemically almost identical, the mass difference of approximately 3 Daltons is a clear, unambiguous signal that can be detected by a mass spectrometer.
The Kinetic Isotope Effect (KIE): A Double-Edged Sword
The most significant chemical difference between the two analogs arises from the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than the corresponding carbon-protium (C-H) bond.[14][15] This means that more energy is required to break a C-D bond.
If a C-H bond is cleaved during the rate-determining step of a chemical reaction or metabolic pathway, substituting that hydrogen with deuterium will slow the reaction down.[14][15][16] The rate of a reaction involving a C-H bond can be 6-10 times faster than the same reaction involving a C-D bond.[15]
In Drug Discovery: This effect is cleverly exploited. If a drug molecule has a site that is rapidly metabolized (a "soft spot"), deuterating that specific position can slow down its breakdown, potentially improving its pharmacokinetic profile (e.g., longer half-life).[16]
For Internal Standards: The KIE is something to be avoided. The goal is for the internal standard to mimic the analyte's behavior perfectly. Therefore, the deuterium labels are intentionally placed on chemically stable positions within the molecule that are not expected to undergo metabolic cleavage.[2] In Propyl 2-methyl-d3-butyrate, the d3-label on the terminal methyl group is remote from the ester functionality, making it metabolically robust and ensuring that no significant KIE will interfere with its function as an ideal internal standard.
Analytical Workflows for Differentiation and Quantification
The ability to distinguish and separately quantify Propyl 2-methyl-d3-butyrate and its non-labeled analog is critical. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are the principal techniques for this purpose.[][18][19]
Gold Standard Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for using the deuterated analog as an internal standard for precise quantification. The method relies on separating the compounds by liquid chromatography and then detecting them based on their unique mass-to-charge ratios (m/z).
Preparation of Standards:
Prepare a 1 mg/mL stock solution of Propyl 2-methylbutyrate (analyte) and Propyl 2-methyl-d3-butyrate (IS) in methanol.
Create a series of calibration standards by spiking the analyte stock solution into blank plasma to achieve a concentration range (e.g., 1-1000 ng/mL).
Prepare a working IS solution (e.g., 100 ng/mL in methanol).
Sample Preparation (Protein Precipitation):
To 100 µL of a plasma sample (or calibrator/QC), add 20 µL of the IS working solution. Vortex briefly.
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex vigorously for 1 minute.
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrument Setup:
Liquid Chromatography (LC):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Tune the instrument to find the optimal precursor and product ions for both compounds.
Propyl 2-methylbutyrate: Precursor ion [M+H]⁺ at m/z 145.1; monitor a characteristic product ion (e.g., m/z 87.1).
Propyl 2-methyl-d3-butyrate: Precursor ion [M+H]⁺ at m/z 148.1; monitor the corresponding product ion (e.g., m/z 90.1).
Data Acquisition and Processing:
Inject the prepared samples and calibration standards.
Integrate the peak areas for the analyte and IS MRM transitions.
Calculate the Peak Area Ratio (Analyte Area / IS Area).
Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards.
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Caption: LC-MS/MS workflow for quantifying Propyl 2-methylbutyrate.
Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS is used for quantification, NMR spectroscopy is the ideal technique to verify the identity, isotopic purity, and exact location of the deuterium labels on the internal standard.[20][21]
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Propyl 2-methyl-d3-butyrate, the signal corresponding to the protons of the terminal methyl group (which would be a triplet in the non-labeled version) will be absent or have a significantly diminished intensity (e.g., >98% reduction), confirming successful deuteration at that position.[20]
²H NMR (Deuterium NMR): A ²H NMR experiment will show a signal at the chemical shift corresponding to the terminal methyl group, directly observing the deuterium nuclei.[21][22] This provides definitive proof of the label's location.
¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms will exhibit a characteristic multiplet signal (due to C-D coupling) and a slight upfield shift compared to the non-labeled analog.
Sample Preparation: Dissolve an accurate weight of the Propyl 2-methyl-d3-butyrate standard in a deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, CDCl₃).
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Verify the disappearance of the signal for the terminal methyl protons. Integrate the remaining signals to confirm the rest of the molecule's structure is intact.
²H NMR Acquisition: Acquire a broadband proton-decoupled ²H NMR spectrum. Confirm the presence of a single resonance at the expected chemical shift for the -CD₃ group.
Purity Assessment: The isotopic purity can be calculated by comparing the residual proton signal in the ¹H NMR spectrum with a reference signal from an internal standard of known concentration.[21][23]
Caption: Conceptual comparison of NMR spectra for labeled vs. non-labeled analogs.
Conclusion: The Indispensable Role of Isotopic Labeling
The difference between Propyl 2-methyl-d3-butyrate and its non-labeled analog is a textbook example of the power of stable isotope labeling. While chemically and physically almost identical, the mass difference introduced by deuterium substitution makes them easily distinguishable by mass spectrometry. This allows the deuterated compound to serve as a near-perfect internal standard, co-eluting with the analyte and experiencing the same experimental variations, thereby enabling exceptionally accurate and precise quantification.[2][4] Understanding the potential for kinetic isotope effects is crucial for both the strategic design of internal standards and the development of next-generation drugs with improved metabolic stability. For any researcher performing quantitative analysis of small molecules, the use of a deuterated analog like Propyl 2-methyl-d3-butyrate is not a mere convenience—it is a critical component of a robust, reliable, and scientifically defensible analytical method.
References
Title: The E2 Reaction and the Deuterium Isotope Effect
Source: Chemistry LibreTexts
URL: [Link]
Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry
Source: PubMed
URL: [Link]
Title: Kinetic isotope effect
Source: Wikipedia
URL: [Link]
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES
Source: The Pharma Innovation
URL: [Link]
Title: propyl 2-methyl butyrate, 37064-20-3
Source: The Good Scents Company
URL: [Link]
Title: Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers
Source: eScholarship
URL: [Link]
Title: Isotope Effects
Source: Columbia University
URL: [Link]
Title: Deuterated internal standards and bioanalysis
Source: AptoChem
URL: [Link]
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry)
Source: Study Mind
URL: [Link]
Title: Deuterated Standards for LC-MS Analysis
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Chemical Properties of propyl 2-methylbutanoate-d-3
Source: Cheméo
URL: [Link]
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
Source: PubMed
URL: [Link]
Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR
Source: PubMed
URL: [Link]
Title: Deuterium Labeled Compounds in Drug Discovery Process
Source: Heavy Water Board
URL: [Link]
Title: How Isotopes Are Identified
Source: CD BioPharma
URL: [Link]
Title: Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil
Source: The Journal of Physical Chemistry B - ACS Publications
URL: [Link]
Title: Isotopic labeling
Source: Wikipedia
URL: [Link]
Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry
Source: PubMed
URL: [Link]
Introduction: The Imperative for Precision in Volatile Compound Analysis
An Application Note and Protocol for the Quantitative Analysis of Propyl 2-Methylbutyrate using Propyl 2-methyl-d3-butyrate as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS). Gas Chromatography-Mass...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Quantitative Analysis of Propyl 2-Methylbutyrate using Propyl 2-methyl-d3-butyrate as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds in complex matrices.[1][2] Its application spans numerous fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical quality control.[2][3] Propyl 2-methylbutyrate, a key ester contributing to fruity aromas, is one such compound whose accurate measurement is critical.[3] However, quantitative accuracy in GC-MS can be compromised by variations in sample preparation, injection volume, and instrument response.[4]
To surmount these challenges, the internal standard method is widely employed.[4][5] This application note details a robust protocol for the quantification of propyl 2-methylbutyrate using a stable isotope-labeled (SIL) internal standard, propyl 2-methyl-d3-butyrate. By incorporating a deuterium-labeled analogue of the analyte, this method leverages the principles of isotope dilution mass spectrometry (IDMS) to achieve superior accuracy and precision.[6][7]
The Principle of Isotope Dilution: A Foundation of Trustworthiness
The core of this method lies in the use of a deuterated internal standard. Propyl 2-methyl-d3-butyrate is chemically identical to the analyte of interest, propyl 2-methylbutyrate, with the exception that three hydrogen atoms on one of the methyl groups have been replaced by deuterium atoms.[8][9] This subtle change in mass has profound analytical benefits.[7]
Why a Deuterated Internal Standard is Superior:
Co-elution: The analyte and the internal standard have virtually identical physicochemical properties, causing them to co-elute from the GC column. This ensures that any chromatographic or matrix-induced effects are experienced by both compounds simultaneously.[4]
Correction for Variability: Because the internal standard is added at a known concentration at the beginning of the sample preparation process, it accounts for analyte loss during extraction, derivatization, and injection.[4][10]
Mass Spectrometric Distinction: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference (3 Daltons in this case).[7][11]
This approach transforms the analysis from relying on absolute signal intensity to using the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable even if sample loss or injection inconsistencies occur, providing a self-validating system for quantification.[4]
Caption: Logical relationship between analyte/IS properties and analytical benefits.
Analyte and Internal Standard Profile
A thorough understanding of the chemical properties of both the analyte and the internal standard is crucial for method development.
This section provides a detailed, step-by-step methodology for the quantitative analysis.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate preparation of standards is fundamental to the entire quantitative process. Using high-purity solvents and precise dilutions minimizes sources of error.
Internal Standard (IS) Stock Solution (1000 µg/mL):
Accurately weigh 10 mg of propyl 2-methyl-d3-butyrate.
Dissolve in the chosen solvent in a 10 mL volumetric flask.
Fill to the mark with the solvent and mix thoroughly.
Analyte Stock Solution (1000 µg/mL):
Accurately weigh 10 mg of propyl 2-methylbutyrate.
Dissolve in the chosen solvent in a 10 mL volumetric flask.
Fill to the mark with the solvent and mix thoroughly.
Working Internal Standard (IS) Solution (10 µg/mL):
Pipette 100 µL of the IS Stock Solution into a 10 mL volumetric flask.
Dilute to the mark with the solvent and mix thoroughly.
Calibration Standards:
Prepare a series of calibration standards by serial dilution from the Analyte Stock Solution. A typical concentration range might be 0.1–10 µg/mL.[1]
To each calibration standard, add a fixed amount of the Working IS Solution to achieve a final IS concentration of 1 µg/mL in every vial. For example, add 100 µL of the 10 µg/mL Working IS Solution to 900 µL of each analyte dilution.
Protocol 2: Sample Preparation
Rationale: The internal standard must be added to the sample before any extraction or cleanup steps to accurately account for analyte losses during these procedures.[10]
Procedure:
Accurately measure a known volume or weight of the sample matrix (e.g., 1 mL of liquid sample or 1 g of a homogenized solid).
Spike the sample with a precise volume of the Working IS Solution (e.g., 100 µL of 10 µg/mL IS) to achieve a concentration within the calibration range.
Perform the necessary sample extraction procedure (e.g., liquid-liquid extraction, solid-phase microextraction (SPME), or purge and trap). The choice of method depends on the sample matrix and analyte concentration.[2]
Concentrate or dilute the final extract as needed to bring the analyte concentration into the linear range of the calibration curve.
Transfer the final extract to a 2 mL GC vial for analysis.
Protocol 3: GC-MS Instrumentation and Method Parameters
Rationale: The GC and MS parameters must be optimized to achieve good chromatographic separation and selective, sensitive detection of both the analyte and the internal standard.[1] A non-polar or mid-polar column is typically suitable for ester analysis.[17]
GC Parameter
Setting
Rationale
System
Gas Chromatograph with Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo)
Standard equipment for volatile compound analysis.[1]
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A versatile, low-bleed column suitable for a wide range of volatile compounds.
Injection Volume
1 µL
Standard injection volume.
Inlet Temperature
250 °C
Ensures rapid volatilization of the analytes.
Injection Mode
Splitless or Split (e.g., 20:1)
Splitless for trace analysis; Split for higher concentrations to avoid column overload.
Carrier Gas
Helium
Inert carrier gas providing good efficiency.
Flow Rate
1.2 mL/min (Constant Flow)
Optimal flow for column efficiency and MS performance.
Oven Program
50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)
Temperature gradient to separate analytes based on boiling point and polarity.
MS Parameter
Setting
Rationale
Ionization Mode
Electron Ionization (EI)
Standard, robust ionization technique for creating reproducible fragmentation patterns.[9]
Ionization Energy
70 eV
Standard energy for generating reference-quality mass spectra.[12]
Source Temperature
230 °C
Prevents analyte condensation in the ion source.
Acquisition Mode
Selected Ion Monitoring (SIM)
Increases sensitivity and selectivity by monitoring only specific m/z ions.[11]
Ions to Monitor
See Table Below
Specific ions for the analyte and internal standard.
Data Analysis and Quantitation
Selection of Quantifier and Qualifier Ions
Rationale: The selection of appropriate ions is critical for selective and reliable quantification. The quantifier ion should be abundant and specific to the molecule, while qualifier ions confirm the identity of the compound. For the deuterated standard, we expect a +3 Da shift in fragments containing the labeled methyl group.
Compound
Role
m/z
Rationale
Propyl 2-methylbutyrate
Quantifier
57
Abundant fragment corresponding to the acylium ion [C(O)C(C)CC]⁺.[12]
Expected +3 shift for the deuterated fragment from McLafferty rearrangement.
Qualifier 2
103
This fragment does not contain the deuterated group and should remain the same.
Calculation of Results
Generate a Calibration Curve: For each calibration standard, calculate the Response Ratio:
Response Ratio = (Peak Area of Analyte Quantifier Ion) / (Peak Area of IS Quantifier Ion)
Plot the Response Ratio against the Analyte Concentration (µg/mL).
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is the Response Ratio and x is the concentration. A correlation coefficient (R²) of ≥ 0.995 is typically desired.[18]
Quantify the Analyte in Samples:
Calculate the Response Ratio for the unknown sample.
Use the regression equation from the calibration curve to solve for x (the concentration of propyl 2-methylbutyrate in the sample).
Caption: A streamlined workflow for quantitative analysis using an internal standard.
Conclusion
The use of propyl 2-methyl-d3-butyrate as an internal standard provides a highly reliable and robust method for the quantification of propyl 2-methylbutyrate by GC-MS. This isotope dilution approach effectively compensates for variations inherent in complex sample preparation and analysis, leading to enhanced accuracy, precision, and trustworthiness of results.[5][10] The protocols detailed herein offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this advanced analytical strategy, ensuring data integrity in applications ranging from flavor profiling to quality control.
References
Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry.
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
Propyl 2-methylbutano
Chemical Properties of propyl 2-methylbutano
A Review on GC-MS and Method Development and Valid
Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chrom
propyl 2-methyl butyrate, 37064-20-3. The Good Scents Company.
GC/MS detection of short chain fatty acids from mammalian feces using automated sample prepar
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society.
Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC, NIH.
N-PROPYL-2-METHYL BUTYRATE - Safety D
Synthesis of Deuterium‐Labeled Perfume Ingredients as Internal Standards for Their GC/MS Quantification.
Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes. MDPI.
Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic.
Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. PubMed, NIH.
Technical Guide: Synthesis and Application of Propyl 2-methyl-d3-butyrate for SIDA
Topic: Propyl 2-methyl-d3-butyrate preparation for flavor and fragrance analysis Content Type: Detailed Application Notes and Protocols Abstract & Strategic Rationale In the quantification of flavor volatiles, matrix eff...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Propyl 2-methyl-d3-butyrate preparation for flavor and fragrance analysis
Content Type: Detailed Application Notes and Protocols
Abstract & Strategic Rationale
In the quantification of flavor volatiles, matrix effects (e.g., in fruit purees, fermentation broths, or serum) often compromise the accuracy of external calibration methods. Stable Isotope Dilution Assay (SIDA) is the gold standard for correcting these deviations. By using an isotopologue of the analyte as an internal standard, extraction losses and ionization suppression/enhancement in Mass Spectrometry are automatically compensated.[1]
This guide details the synthesis and application of Propyl 2-methyl-d3-butyrate , a critical internal standard for quantifying the "fruity/estery" notes in complex matrices. Unlike structural analogues (e.g., propyl pentanoate), this deuterated standard shares identical chemical properties with the target analyte but provides a distinct mass spectral signature (+3 Da shift), ensuring precise co-elution and quantification.
Chemical Background & Target Molecule[2][3][4][5][6]
Internal Standard (IS): Propyl 2-(methyl-d3)-butyrate
Molecular Weight: 144.21 g/mol (Native) vs. 147.23 g/mol (d3-IS)
Key Mass Shift: The introduction of a trideuteromethyl group (
) at the -position ensures a +3 Da shift in the molecular ion and the primary McLafferty rearrangement fragment, avoiding overlap with natural isotopes.
Structural Visualization
Figure 1: Transformation of Propyl Butyrate to the deuterated internal standard via enolate alkylation.
Protocol 1: Synthesis of Propyl 2-(methyl-d3)-butyrate
Objective: One-step synthesis via
-alkylation of propyl butyrate using Lithium Diisopropylamide (LDA) and Iodomethane-d3.
Reagents & Equipment
Reagents:
Propyl butyrate (
99%)
Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
Iodomethane-d3 (
), 99.5 atom % D
Tetrahydrofuran (THF), anhydrous
Ammonium chloride (sat. aq.)
Equipment:
Schlenk line or Nitrogen atmosphere glovebox
Dry ice/Acetone bath (-78°C)
Magnetic stirrer and flame-dried glassware
Step-by-Step Procedure
Inert Setup: Flush a 100 mL 3-neck round-bottom flask with nitrogen. Add 20 mL anhydrous THF .
Cryogenic Cooling: Cool the flask to -78°C using a dry ice/acetone bath.
Base Addition: Add 11 mmol LDA (5.5 mL of 2.0 M solution) via syringe. Stir for 10 minutes.
Enolization: Dropwise add 10 mmol Propyl Butyrate (1.30 g) dissolved in 5 mL THF.
Mechanism:[2][3][][5][6] The bulky LDA typically deprotonates the
-carbon kinetically.
Time: Stir at -78°C for 45 minutes to ensure complete enolate formation.
Sample Preparation: Weigh 5.0 g of fruit puree into a 20 mL headspace vial.
Spiking (The Critical Step): Add 10 µL of the Propyl 2-(methyl-d3)-butyrate stock solution (e.g., 100 µg/mL in methanol).
Note: The IS must be added before any extraction or filtration to compensate for losses.
Equilibration: Seal and incubate at room temperature for 30 minutes to allow the IS to bind to the matrix (pulp/pectin) similarly to the native analyte.
Extraction (HS-SPME):
Fiber: DVB/CAR/PDMS (Grey).
Incubation: 40°C for 10 min.
Extraction: 40°C for 30 min (agitated).
GC-MS Analysis:
Column: DB-Wax (Polar) or DB-5 (Non-polar).
Mode: SIM (Selected Ion Monitoring) .
Mass Spectrometry Parameters
To achieve high sensitivity and selectivity, monitor the specific ions resulting from the McLafferty rearrangement.
Compound
Molecular Ion ()
Quantifier Ion (Base Peak)
Qualifier Ion
Retention Time
Propyl 2-methylbutyrate (Analyte)
m/z 144
m/z 102
m/z 71
Propyl 2-(methyl-d3)-butyrate (IS)
m/z 147
m/z 105
m/z 74
(co-eluting)
Mechanism: The McLafferty rearrangement involves the loss of propene (42 Da) from the propyl ester group.
Analyte:
(2-methylbutyric acid radical cation).
IS:
(2-methyl-d3-butyric acid radical cation).
Note on Retention Time: Deuterated isotopologues often elute slightly earlier (fractions of a second) than native compounds on high-efficiency capillary columns due to the "inverse isotope effect." Ensure the integration window covers both.
Data Analysis & Calculation
The concentration of the analyte (
) is calculated using the Response Factor () derived from a calibration curve, but simplified by the SIDA principle:
Where:
= Peak area of m/z 102.
= Peak area of m/z 105.
= Concentration of Internal Standard added.
= Response factor (typically for isotopologues, but must be verified).
References
Grosch, W. (1993). Detection of potent odorants in foods by aroma extract dilution analysis. Trends in Food Science & Technology. Link (Foundational text on SIDA in flavor).
Schieberle, P. (1995). New developments in methods for analysis of volatile flavor compounds and their precursors. Characterization of Food. (Details on stable isotope synthesis for food analysis).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Analytica Chimica Acta. Link (Protocol validation for esters).
The Good Scents Company. (2023). Propyl 2-methylbutyrate Data Sheet. Link (Physical properties and safety).
Application Note: High-Precision HS-SPME-GC-MS Profiling of Propyl 2-methyl-d3-butyrate
Executive Summary This application note details a robust protocol for the extraction and quantification of Propyl 2-methyl-d3-butyrate using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust protocol for the extraction and quantification of Propyl 2-methyl-d3-butyrate using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
While Propyl 2-methylbutyrate is a well-known volatile ester contributing to "tutti-frutti" or berry notes in fermentation products, its deuterated isotopologue (d3 ) is critical in pharmaceutical research. It serves two primary roles:
Metabolic Tracer: In pharmacokinetic (PK) studies tracking the metabolic fate of branched-chain amino acid derivatives.
Internal Standard (IS): As the gold-standard reference for quantifying the native ester in complex biological matrices (plasma, fermentation broth) via Isotope Dilution Mass Spectrometry (IDMS).
This guide prioritizes scientific integrity by establishing a self-validating workflow that minimizes matrix effects and maximizes sensitivity.
Scientific Rationale & Experimental Design
The Analyte: Physicochemical Profile
Understanding the analyte is the first step in fiber selection.
Volatility: High vapor pressure (Boiling point ~155°C).
Implication: The compound partitions readily into the headspace, making Headspace (HS) sampling superior to Direct Immersion (DI). DI would unnecessarily foul the fiber with non-volatile matrix components (proteins, salts) without offering a sensitivity advantage.
Fiber Selection: The "Adsorption" Advantage
For volatile esters (MW < 200), liquid-phase fibers like 100 µm PDMS often lack sufficient retention (capacity factor
is too low). Conversely, pure microporous carbons (Carboxen) can bind so tightly that desorption becomes difficult.
Mechanism: This "tri-modal" fiber combines absorption (PDMS) and adsorption (DVB/CAR).
Causality: The outer DVB layer blocks high-molecular-weight interferences, while the inner Carboxen layer traps the small, volatile ester molecules. This results in significantly higher recovery compared to PDMS alone [1].
Thermodynamic Optimization (Salting Out)
The addition of salt (NaCl) is non-negotiable for this assay.
Mechanism: The "Salting Out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of the hydrophobic ester.
Result: This shifts the partition coefficient (
), driving the analyte into the headspace and onto the fiber coating [2].
Visualized Workflow
The following diagram illustrates the critical equilibrium stages and the signaling pathway for data acquisition.
Figure 1: Operational workflow for HS-SPME-GC-MS analysis of Propyl 2-methyl-d3-butyrate.
Slow ramp ensures separation of isomeric methyl-butyrates.
Transfer Line
240°C
Prevents condensation.
Source Temp
230°C
Standard EI source temp.
Data Acquisition & Analysis
Mass Spectrometry: SIM Mode
For maximum sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode. The deuterium label shifts specific fragments.
Fragmentation Logic:
The base peak for methyl butyrate esters is typically the McLafferty rearrangement product or the acylium ion.
Native Propyl 2-methylbutyrate:
Quant Ion: m/z 102 (McLafferty rearrangement).
Qual Ions: m/z 71, 43.
Propyl 2-methyl-d3-butyrate (Target):
The d3 label is on the methyl group of the butyrate chain.
Quant Ion:m/z 105 (Shifted McLafferty: 102 + 3).
Qual Ion:m/z 74 (Shifted fragment).
Note: Verify fragmentation experimentally. If the d3 label is on the propyl chain, the ions will differ.
Quantitation Strategy (IDMS)
Using the deuterated analog allows for Isotope Dilution Mass Spectrometry .[8] This is a self-validating method because the d3-analog suffers the exact same matrix suppression and extraction inefficiencies as the native target.
Troubleshooting & Optimization (Self-Validation)
Issue
Probable Cause
Corrective Action
Low Sensitivity
Fiber shadowing or water interference.
Switch to DVB/CAR/PDMS if using PDMS. Ensure moisture trap is clean.
Peak Tailing
Cold spots in transfer line or overloaded fiber.
Increase transfer line temp to 240°C. Reduce extraction time to 15 min.
Carryover
"Ghost" peaks in blank runs.
Implement a 5-minute fiber bake-out at 260°C between injections in a clean N2 stream.
Poor Reproducibility
Inconsistent agitation or vial sealing.
Automate agitation. Check septum integrity (replace every injection if manual).
References
Shirey, R. E. (1999). Optimization of extraction conditions and fiber selection for semivolatile analytes using solid-phase microextraction. Journal of Chromatographic Science, 37(12), 492-496. Link
Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.
Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols, 5, 122–139. Link
Sigma-Aldrich (Merck). SPME Fiber Selection Guide for Volatiles and Semivolatiles.Link
BenchChem. Introduction to deuterated internal standards in mass spectrometry.Link
Sample preparation techniques for Propyl 2-methyl-d3-butyrate in food matrices
Abstract This guide details the sample preparation and quantification protocols for Propyl 2-methylbutyrate , a potent fruit ester, using its stable isotope labeled analog Propyl 2-methyl-d3-butyrate as an Internal Stand...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the sample preparation and quantification protocols for Propyl 2-methylbutyrate , a potent fruit ester, using its stable isotope labeled analog Propyl 2-methyl-d3-butyrate as an Internal Standard (IS). We address the specific challenges of extracting volatile lipophilic esters from heterogeneous food matrices (high-fat vs. high-water content). Two distinct workflows are presented: Headspace Solid-Phase Microextraction (HS-SPME) for aqueous/solid samples and Solvent Assisted Flavor Evaporation (SAFE) for high-fat matrices, ensuring accurate Stable Isotope Dilution Assays (SIDA).
Introduction & Scientific Context
Propyl 2-methylbutyrate (CAS 37064-20-3) is a critical flavor impact compound contributing "berry," "apple," and "tropical" notes to processed foods and beverages. Its accurate quantification is essential for quality control and flavor consistency.
The Challenge:
Volatility: With a boiling point of ~156°C, the analyte is easily lost during solvent concentration steps.
Matrix Interference: In fatty foods (dairy, sauces), the hydrophobic ester partitions into the lipid phase, suppressing headspace release and complicating extraction.
Isotopic Correction: Traditional external calibration fails to account for extraction variability.
The Solution: Stable Isotope Dilution Assay (SIDA)
By spiking the sample prior to extraction with Propyl 2-methyl-d3-butyrate , we create a self-correcting system. The deuterated standard (
-IS) possesses nearly identical physicochemical properties (solubility, volatility, pKa) to the analyte but is mass-differentiated by +3 Da. Any loss of analyte during prep is mirrored by the IS, cancelling out errors in the final ratio-based quantification.[1]
Physicochemical Profile
Property
Propyl 2-methylbutyrate (Analyte)
Propyl 2-methyl-d3-butyrate (IS)
CAS
37064-20-3
N/A (Custom Synthesis)
LogP
~2.7 (Lipophilic)
~2.7
Boiling Point
156°C
~155-156°C
Target Ion (Quant)
m/z 85, 102
m/z 88, 105
Strategic Method Selection
The choice of sample preparation depends entirely on the lipid content of the food matrix.
Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on matrix composition.
Best for: Juices, fruit pulps, beverages, and low-fat solids.
Principle:
The d3-IS is spiked into the sample. Salt is added to increase the ionic strength ("salting out"), driving the hydrophobic esters into the headspace where they concentrate on a polymer-coated fiber.
Protocol Steps
Sample Homogenization:
Homogenize 50 g of sample with 50 mL saturated NaCl solution (to inhibit enzymatic activity).
Critical: If the sample is solid fruit, blend immediately with NaCl to prevent enzymatic hydrolysis of the ester.
Spiking (SIDA Step):
Transfer 5.0 mL of homogenate into a 20 mL headspace vial.
Add 10 µL of Propyl 2-methyl-d3-butyrate methanolic solution (10 µg/mL).
Equilibration: Cap and vortex for 30 seconds. Allow to stand for 15 minutes. This ensures the IS partitions into the matrix similarly to the endogenous analyte.
Salting Out:
Add 1.5 g solid NaCl to the vial.
Add a magnetic stir bar.
Extraction (Automated):
Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This "triple phase" fiber covers the polarity range of fruit esters best.
Incubation: 40°C for 10 min (agitation 250 rpm).
Extraction: Expose fiber to headspace for 30 min at 40°C.
Desorption:
Inject into GC inlet (splitless mode) at 250°C for 3 minutes.
Best for: High-fat matrices (cheese, fatty sauces, oils) where lipids interfere with headspace equilibrium.
Principle:
A gentle, high-vacuum distillation separates volatiles (analyte + IS) from non-volatile lipids.[2] This prevents the GC inlet liner from becoming contaminated with fat and avoids thermal degradation (artifacts) common in steam distillation.
Protocol Steps
Solvent Extraction:
Weigh 20 g of fatty sample (e.g., cheese) into a centrifuge bottle.
Spike IS: Add 50 µL of Propyl 2-methyl-d3-butyrate (100 µg/mL). Equilibrate for 30 mins.
Add 50 mL Dichloromethane (DCM) or Diethyl Ether.
Homogenize/Shake vigorously for 30 mins.
Centrifuge (3000 x g, 10 min) to separate phases. Collect the organic supernatant.
SAFE Distillation:
Set up the SAFE apparatus connected to a high-vacuum pump (<
Thermostat the sample flask (feed) to 40°C and the receiving flask (distillate) in liquid nitrogen (-196°C).
Dropwise add the extract into the SAFE head. Volatiles and solvent flash-evaporate and re-condense in the cold trap; lipids remain in the waste flask.
Concentration:
Thaw the distillate. Dry over anhydrous
.
Concentrate to ~200 µL using a Vigreux column or gentle Nitrogen stream. Caution: Do not evaporate to dryness; esters are volatile.
Figure 2: The SAFE workflow ensures isolation of the ester from lipids without thermal degradation.
Instrumental Analysis (GC-MS)
System: Agilent 8890/7000D (or equivalent) Triple Quad or Single Quad MS.
Chromatographic Conditions:
Column: DB-Wax UI or ZB-Wax (Polar), 30m x 0.25mm x 0.25µm.
Reasoning: Polar columns separate esters from non-polar hydrocarbon background better than DB-5.
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
Oven Program: 40°C (hold 2 min)
5°C/min 240°C (hold 5 min).
Mass Spectrometry (SIM Mode):
To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM).[4]
Compound
Type
Quantifier Ion (m/z)
Qualifier Ions (m/z)
Retention Time (approx)
Propyl 2-methylbutyrate
Analyte
102
85, 57
12.4 min
Propyl 2-methyl-d3-butyrate
Internal Std
105
88, 60
12.4 min
Note: The d3-IS will co-elute or elute slightly earlier (due to the deuterium isotope effect) than the analyte. The MS resolves them spectrally.
Data Analysis & Validation
Calculation:
Calculate the concentration of the analyte (
) using the Response Factor () derived from a calibration curve.
Validation Criteria (Acceptance Limits):
Linearity:
over the range 10 – 1000 ng/g.
Recovery: 85% – 115% (Corrected by IS).
Precision (RSD): < 15% (Inter-day).
References
Arthur, C. L., & Pawliszyn, J. (1990).[5] Solid phase microextraction with thermal desorption using fused silica optical fibers. Analytical Chemistry. [Link]
Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavour evaporation - A new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[2][3] European Food Research and Technology. [Link][3]
Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses. [Link]
Title: High-Sensitivity Detection of Propyl 2-methyl-d3-butyrate: A Guide to SIM Mode Optimization in GC-MS
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The precise quantification of stable isotope-labeled internal standards (SIL-IS) is fundamental to the accuracy of analytical...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The precise quantification of stable isotope-labeled internal standards (SIL-IS) is fundamental to the accuracy of analytical methods in research and drug development. Propyl 2-methyl-d3-butyrate, a deuterated analog of a volatile organic ester, serves as an excellent internal standard for quantitative assays. This application note provides a comprehensive, in-depth guide to developing and optimizing a high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) method using Selected Ion Monitoring (SIM) mode. We will move beyond a simple step-by-step list to explain the scientific rationale behind each parameter, ensuring a robust and reproducible protocol.
Introduction: The Pursuit of Precision with SIL-IS
In quantitative mass spectrometry, the "gold standard" for compensating for analytical variability during sample processing and analysis is the use of a Stable Isotope-Labeled (SIL) internal standard.[1] A SIL-IS, such as Propyl 2-methyl-d3-butyrate, is chemically almost identical to its non-labeled analyte counterpart, ensuring it co-elutes and experiences similar ionization and matrix effects.[2] This near-identical behavior allows it to accurately correct for variations, leading to highly reliable data.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like esters due to its exceptional separation capabilities and sensitive detection.[3][4] While a standard GC-MS analysis is often run in "Full Scan" mode to capture all ions over a mass range, this approach can lack the sensitivity required for trace-level detection.[5] This is where Selected Ion Monitoring (SIM) mode becomes indispensable. By instructing the mass spectrometer to monitor only a few specific, characteristic ions, SIM mode dramatically increases the signal-to-noise ratio, providing tens to hundreds of times higher sensitivity compared to scan mode.[6]
This guide details the process of creating a highly optimized and validated GC-MS SIM method for Propyl 2-methyl-d3-butyrate and its corresponding analyte, Propyl 2-methyl-butyrate.
Part 1: The Power of Selectivity: SIM vs. Full Scan Mode
The choice between Full Scan and SIM mode depends entirely on the analytical objective.[6] Full Scan mode is exploratory; it collects data across a wide mass-to-charge (m/z) range, generating a complete mass spectrum for every point in the chromatogram. This is ideal for identifying unknown compounds.[7]
SIM mode, conversely, is targeted. It functions as a selective filter, focusing the mass spectrometer's detection time on only a few pre-determined m/z values that are characteristic of the target analytes.[8] This focus provides two key advantages:
Enhanced Sensitivity: By increasing the "dwell time" on each target ion, more ions are collected, significantly boosting the signal.
Reduced Noise: By ignoring all other m/z values, chemical noise from the matrix and background is eliminated, leading to cleaner baselines and a much higher signal-to-noise ratio.[7]
Caption: Comparison of Full Scan and SIM acquisition modes.
Part 2: Protocol for Sample Preparation
The volatile nature of propyl esters requires a sample preparation method that ensures efficient extraction while minimizing analyte loss. Headspace analysis or liquid-liquid extraction (LLE) are both viable options.[9][10] For this protocol, we will detail a robust LLE procedure, which is widely applicable and provides a clean extract.
Materials:
Sample Matrix (e.g., plasma, cell culture media)
Propyl 2-methyl-d3-butyrate (Internal Standard Stock Solution)
Propyl 2-methyl-butyrate (Analyte for Calibration Curve)
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of your sample (blank matrix, standard, or unknown).
Internal Standard Spiking: Add a pre-determined, consistent amount of the Propyl 2-methyl-d3-butyrate stock solution to every tube (except for a "double blank"). The goal is to achieve a concentration similar to the expected analyte concentration range.
Analyte Spiking (for Calibration Curve): For calibration standards, add the appropriate volume of Propyl 2-methyl-butyrate working solutions to achieve the desired concentration points.
Extraction: Add 600 µL of ice-cold Dichloromethane to each tube. Causality: Using a cold solvent reduces the volatility of the esters, minimizing their loss during handling.
Mixing: Cap the tubes securely and vortex for 1 minute to ensure thorough mixing and partitioning of the analytes into the organic layer.
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
Collection: Carefully transfer the bottom organic layer (DCM) to a clean glass tube containing a small amount of anhydrous sodium sulfate. Causality: Sodium sulfate acts as a drying agent, removing any residual water which is incompatible with most GC columns.[11]
Final Transfer: After a few minutes, transfer the dried organic extract into a 1.5 mL glass GC autosampler vial for analysis.
Part 3: GC-MS Analysis: The Initial Full Scan
Before an optimized SIM method can be built, a full scan analysis is mandatory to confirm the retention times and fragmentation patterns of both the analyte and the SIL-IS.[6]
Table 1: Recommended Initial GC-MS Parameters
Parameter
Setting
Rationale
GC System
Agilent 8890 or equivalent
---
MS System
Agilent 5977 or equivalent
---
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Provides excellent separation for volatile and semi-volatile compounds.[11]
Injection Mode
Splitless (1 µL)
Maximizes analyte transfer to the column for trace analysis.[11]
Inlet Temp
250 °C
Ensures rapid and complete vaporization of the sample.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert carrier gas that does not interfere with analysis.[4]
A standard temperature program to elute volatile esters effectively.
MS Source Temp
230 °C
Standard temperature for electron ionization sources.
MS Quad Temp
150 °C
Standard temperature for quadrupole mass analyzers.
Acquisition Mode
Full Scan
To identify key ions for SIM method development.
Scan Range
m/z 40 - 200
Covers the expected molecular ions and fragments.
Running a standard solution containing both Propyl 2-methyl-butyrate and Propyl 2-methyl-d3-butyrate under these conditions will yield the necessary mass spectra to build the SIM method.
Part 4: Optimizing the SIM Method: A Workflow for Sensitivity
With the full scan data in hand, we can now construct a highly sensitive and specific SIM method.
Caption: Workflow for developing an optimized SIM method.
Step 1: Ion Selection
The choice of ions is the most critical step.[8] We need a unique and abundant "quantifier" ion for measurement and one or two "qualifier" ions to confirm identity. Based on the known fragmentation of propyl esters, we can predict and confirm the key ions.
Propyl 2-methyl-butyrate (Analyte, MW=144.2) : The mass spectrum shows a prominent base peak at m/z 57 , corresponding to the stable secondary carbocation [CH3CH2CH(CH3)]+. Other significant fragments include m/z 103 (loss of a propyl radical) and m/z 85 (the acylium ion [M-OC3H7]+).
Propyl 2-methyl-d3-butyrate (SIL-IS, MW≈147.2) : The deuterium atoms are on the methyl group. The fragmentation leading to m/z 57 does not involve this group, so this ion will still be present. However, the acylium ion will now include the three deuterium atoms, shifting its mass from 85 to m/z 88 . This ion is unique to the internal standard and makes an excellent quantifier.
Table 2: Selected Ions for SIM Analysis
Compound
Role
m/z
Rationale
Propyl 2-methyl-butyrate
Quantifier
57
Highest abundance (base peak), provides best sensitivity.
(Analyte)
Qualifier 1
103
Abundant and specific fragment.
Qualifier 2
85
Acylium ion, confirms ester structure.
Propyl 2-methyl-d3-butyrate
Quantifier
88
Specific to the deuterated standard, avoids crosstalk.
(SIL-IS)
Qualifier 1
57
Confirms co-elution and shared fragmentation.
Qualifier 2
147
Molecular ion, confirms mass shift and identity.
Step 2: Dwell Time Optimization
Dwell time is the period the mass spectrometer spends monitoring a single ion. The central goal is to achieve 15-20 data points across the chromatographic peak for accurate integration.[8]
Protocol:
Set up a SIM method with the ions listed in Table 2. Start with a default dwell time (e.g., 50 msec).
Inject a mid-point calibration standard.
Examine the resulting chromatogram. Count the number of data points (scans) across the analyte peak.
If the number of points is <15, decrease the dwell time. If >25, you can increase it to improve the signal for each point.
Repeat until the 15-20 point target is achieved, balancing peak definition with signal intensity.
Step 3: Addressing Isotopic Effects
A phenomenon known as the "deuterium isotope effect" can sometimes cause deuterated standards to elute slightly earlier than their non-deuterated counterparts. While often minimal, it's critical to verify that the chromatographic peaks for the analyte and SIL-IS are baseline-resolved from interferences and that the integration windows are set correctly for both. The optimized GC method should aim to produce sharp, symmetrical peaks to minimize the impact of any minor retention time shift.
Part 5: Method Validation Principles
A fully optimized method must be validated to ensure its performance is suitable for its intended purpose. Following guidelines such as the ICH M10 provides a framework for this process.[1][3]
Key Validation Parameters:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. The use of unique quantifier and qualifier ions in SIM mode provides excellent selectivity.
Linearity: The calibration curve (plotting analyte/IS peak area ratio vs. concentration) should have a correlation coefficient (R²) ≥ 0.99.
Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentrations. Accuracy should typically be within ±15% of the nominal value, and precision (%CV) should not exceed 15%.[1]
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The high sensitivity of SIM mode is key to achieving a low LLOQ.
Conclusion
The development of a robust analytical method relies on a deep understanding of both the analyte's chemistry and the instrument's capabilities. By leveraging the inherent sensitivity and selectivity of the SIM mode in GC-MS, researchers can achieve highly accurate and precise quantification of Propyl 2-methyl-d3-butyrate and its corresponding analyte. This is accomplished not by simply following steps, but by understanding the rationale behind ion selection, dwell time optimization, and proper sample handling. The systematic approach detailed in this note provides a reliable framework for developing self-validating protocols that deliver trustworthy data for critical research and development applications.
References
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available from: [Link]
University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link]
Hsiao, Y. H., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Molecules, 27(15), 4993. Available from: [Link]
ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available from: [Link]
Organomation. GC-MS Sample Preparation. Available from: [Link]
Snow, N. H. (2021, February 1). Flying High with Sensitivity and Selectivity:- GC–MS to GC–MS/MS. LCGC International. Available from: [Link]
Agilent Technologies. Setting up a SIM Acquisition Method - MS ChemStation. Available from: [Link]
Shimadzu Corporation. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Available from: [Link]
Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Available from: [Link]
Jordi Labs. (2015, August 3). Selected Ion Monitoring Analysis. Available from: [Link]
National Center for Biotechnology Information. Propyl 2-methylbutanoate. PubChem Compound Summary for CID 162239. Available from: [Link]
Singh, B., et al. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. GSC Biological and Pharmaceutical Sciences, 26(3), 163-172. Available from: [Link]
National Institute of Standards and Technology. Butanoic acid, 2-methyl-, propyl ester. NIST Chemistry WebBook, SRD 69. Available from: [Link]
LibreTexts Chemistry. (2019, December 31). Fragmentation Patterns in Mass Spectra. Available from: [Link]
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available from: [Link]
AZoM. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available from: [Link]
Schubert, C., et al. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Journal of the American Society of Brewing Chemists, 80(2), 1-11. Available from: [Link]
Addressing co-elution interferences with Propyl 2-methyl-d3-butyrate
A Guide to Addressing Co-elution Interferences in Chromatographic Analysis Welcome to the technical support center for Propyl 2-methyl-d3-butyrate. This resource is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Addressing Co-elution Interferences in Chromatographic Analysis
Welcome to the technical support center for Propyl 2-methyl-d3-butyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding co-elution interferences. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you resolve common challenges encountered during your experiments.
Foundational Understanding: The Role of Propyl 2-methyl-d3-butyrate
Propyl 2-methyl-d3-butyrate is a stable, isotopically labeled version of Propyl 2-methylbutyrate. In quantitative mass spectrometry, such deuterated compounds are considered the "gold standard" for use as internal standards (IS).[1][2] The core principle behind their use is Isotope Dilution Mass Spectrometry (IDMS).[1] By adding a known quantity of Propyl 2-methyl-d3-butyrate to your samples at the beginning of the workflow, it serves as a nearly perfect mimic for its non-deuterated (or "light") counterpart or a structurally similar analyte.[1]
Key Advantages:
Correction for Sample Loss: Any analyte lost during extraction or preparation is mirrored by a proportional loss of the deuterated standard, keeping the analyte-to-IS ratio constant.[3]
Mitigation of Matrix Effects: Co-eluting components from complex biological matrices (e.g., plasma, urine) can suppress or enhance the analyte's signal in the mass spectrometer.[4][5] Since the deuterated standard has virtually identical physicochemical properties, it experiences the same matrix effects, allowing for effective normalization.[1][6]
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are effectively corrected, leading to more precise and reproducible results.[2][3]
An ideal deuterated internal standard should co-elute with the analyte to provide the most accurate compensation for these variables.[7] However, this co-elution can also become a diagnostic challenge when an unknown compound interferes with the analysis.
Troubleshooting and FAQs
This section addresses specific issues you may encounter, presented in a question-and-answer format.
Q1: How do I identify a co-elution problem involving my internal standard?
A1: Identifying co-elution is the critical first step. While a perfectly symmetrical, Gaussian peak is ideal, deviations from this shape are often the first sign of a problem.[8] However, even a symmetrical peak can hide a perfectly co-eluting interference.[9]
Causality: Co-elution occurs when two or more compounds exit the chromatographic column at the same time, resulting in overlapping peaks.[9][10] This compromises data integrity by preventing accurate peak integration and quantification.
Here’s how to diagnose the issue:
Visual Peak Shape Inspection:
Shoulders: A small, secondary peak on the leading or trailing edge of the main peak is a strong indicator of an unresolved compound.[9]
Tailing or Fronting: While often caused by other issues (see Q2), severe or unusual asymmetry can be due to an underlying interference.[11][12]
Broad Peaks: If the peak for Propyl 2-methyl-d3-butyrate is significantly wider than expected, it could be due to the merging of multiple peaks.
Mass Spectral Analysis (The Definitive Test):
The most reliable method is to examine the mass spectrum across the entire peak. In your chromatography data system (CDS), select the peak for Propyl 2-methyl-d3-butyrate and compare the mass spectra at different points (start, apex, and end).
If the Peak is Pure: The ratio of the qualifier ions to the quantifier ion will remain constant across the peak.[13]
If Co-elution is Present: The mass spectrum will change. You will see different ion ratios or the appearance of entirely new, unrelated ions at different points in the peak.[14] This is a definitive sign of a co-eluting compound.[13]
Q2: My Propyl 2-methyl-d3-butyrate peak is tailing. Is this co-elution or something else?
A2: Peak tailing is a common chromatographic problem that can sometimes be mistaken for, or exacerbated by, co-elution. Tailing is characterized by an asymmetry where the latter half of the peak is drawn out.[8]
Causality:
Active Sites: The most frequent cause of tailing for polar or basic compounds is secondary interaction with active sites on the column, such as residual silanol groups in silica-based columns.[11][15]
Column Overload: Injecting too much mass of a substance can saturate the stationary phase, leading to tailing.[11]
Physical Column Issues: A void at the column inlet or a blocked frit can cause peak distortion for all compounds in the run.[11]
Co-elution: A small, closely eluting peak on the backside of the main peak can appear as tailing. Mass spectral analysis across the peak, as described in Q1, is the best way to differentiate this from other causes.
Troubleshooting Flowchart for Peak Asymmetry
The following diagram outlines a logical workflow for diagnosing the root cause of an asymmetrical peak.
Caption: A decision tree for diagnosing co-elution vs. other chromatographic issues.
Table 1: Differentiating Causes of Peak Tailing
Potential Cause
Diagnostic Check
Recommended Action
Co-elution
Inconsistent mass spectrum across the peak.
Modify chromatographic method to improve resolution (See Q3).
Active Site Interaction
Tailing is specific to certain compounds; consistent mass spectrum.
Use a column with a more inert stationary phase or end-capping. Ensure mobile phase pH is appropriate (for LC).[11][15]
Column Overload
Peak shape improves upon sample dilution.
Reduce injection volume or dilute the sample.[11][16]
Physical Column Issue
All peaks in the chromatogram are affected.
Reverse and flush the column (if permissible), replace the in-line filter or guard column, or replace the analytical column.[11]
Q3: I've confirmed a co-elution with Propyl 2-methyl-d3-butyrate. How do I modify my GC method to resolve it?
A3: Once co-elution is confirmed, the primary goal is to alter the chromatographic conditions to separate the interfering compound from your internal standard. This involves changing parameters that affect the selectivity and efficiency of your separation.[10]
Causality: Resolution in chromatography is governed by three factors: efficiency (peak sharpness), retention (how long a compound stays on the column), and selectivity (the difference in retention between two compounds).[14] To resolve co-eluting peaks, you must change one or more of these factors.
This protocol provides a step-by-step approach to method modification. The goal is to change one parameter at a time to observe its effect.
Step 1: Modify the Oven Temperature Program
The temperature program directly influences the elution of compounds and is often the most effective first step.[13]
Action 1.1: Decrease the Ramp Rate. A slower temperature ramp gives compounds more time to interact with the stationary phase, which can significantly improve the separation of closely eluting species.[13][17]
Example: If your current ramp is 20°C/min, reduce it to 10°C/min or even 5°C/min.
Action 1.2: Add an Isothermal Hold. Introduce a period of constant temperature just before the elution of the co-eluting pair. This can sharpen peaks and increase separation.[13]
Example: If the co-elution occurs at 150°C, add a 1-2 minute hold at 145°C.
Action 1.3: Lower the Initial Oven Temperature. This can improve the focusing of early-eluting compounds at the head of the column, leading to better separation throughout the run.[18]
Step 2: Optimize the Carrier Gas Flow Rate
Adjusting the linear velocity of the carrier gas (e.g., Helium) can enhance column efficiency.[13]
Action: Most GC systems calculate the optimal flow rate based on column dimensions. Try reducing the flow rate slightly (e.g., from 1.2 mL/min to 1.0 mL/min). While this may increase run time, it can improve resolution.[19] Conversely, a higher flow rate can sometimes improve peak shape for split injections.[18]
Step 3: Consider a Different GC Column
If optimizing the temperature and flow does not resolve the co-elution, the stationary phase of your column may not have the right selectivity for the compounds.
Action: Choose a column with a different stationary phase chemistry.[10][13] The goal is to find a phase that has different interactions with your internal standard and the interferent.
Example: If you are using a standard non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column, switching to a more polar, mid-polarity phase (e.g., 35% phenyl-methylpolysiloxane) or a wax-based column (PEG) could provide the necessary selectivity.[17]
Table 2: Example of GC Method Modification for Resolution
Parameter
Initial Method (Co-elution)
Optimized Method (Resolved)
Rationale for Change
GC Column
30m x 0.25mm, 0.25µm (5% Phenyl)
30m x 0.25mm, 0.25µm (5% Phenyl)
No change in this step.
Carrier Gas
Helium, 1.2 mL/min (Constant Flow)
Helium, 1.2 mL/min (Constant Flow)
No change in this step.
Initial Temp
60°C, hold 1 min
60°C, hold 1 min
No change.
Temp Ramp
25°C/min to 300°C
10°C/min to 300°C
Slower ramp increases interaction time with the stationary phase, enhancing separation.[13]
Result
Co-elution at 8.5 min
Peaks resolved at 12.1 and 12.2 min
Successful separation achieved.
Q4: Can sample preparation help eliminate co-elution interferences?
A4: Absolutely. Sample preparation is a powerful tool for removing interfering components from the matrix before they are introduced into the analytical system.[13] If the co-eluting compound is part of the sample matrix, a more effective cleanup procedure can eliminate the problem entirely.
Causality: Complex biological samples contain numerous endogenous components like proteins, lipids, and salts.[4] These can interfere with the analysis either by co-eluting with the target compounds or by causing matrix effects.[5][20] Sample cleanup techniques aim to selectively isolate the analytes of interest while removing these interferences.
Workflow for Enhancing Sample Cleanup
Caption: Workflow for selecting a more robust sample preparation technique.
Comparison of Common Cleanup Techniques:
Protein Precipitation (PPT): Fast and simple, but non-selective. It removes proteins but leaves many other matrix components behind. Often a source of interferences.
Liquid-Liquid Extraction (LLE): More selective than PPT. It separates compounds based on their partitioning between two immiscible liquids (e.g., aqueous sample and an organic solvent). By carefully selecting the solvent and pH, you can selectively extract your analyte and internal standard, leaving interferences behind.[1]
Solid-Phase Extraction (SPE): The most selective and powerful cleanup technique.[13] SPE uses a solid sorbent in a cartridge to retain the analyte while matrix components are washed away. By choosing the correct sorbent chemistry and elution solvents, you can achieve a very clean extract.[13]
Recommendation: If you are using protein precipitation and encountering co-elution, moving to LLE or SPE is a highly recommended troubleshooting step.
References
Introduction to deuterated internal standards in mass spectrometry - Benchchem. ()
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ()
A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. ()
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accur
Deuterated internal standards and bioanalysis by AptoChem. ()
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
Deuterated Internal Standards: The Gold Standard in Mass Spectrometry - Benchchem. ()
Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. ()
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ()
How to fix asymmetrical chrom
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. ()
Importance of matrix effects in LC-MS/MS bioanalysis. ()
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. ()
Addressing interferences from co-eluting compounds in retene GC-MS analysis. - Benchchem. ()
Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. ()
Co-Elution: The Achilles' Heel of Chromatography (and Wh
resolving co-eluting peaks with 1,3-propanediol in GC analysis - Benchchem. ()
Developing Fast GC Methods – Avoiding Changes in Elution Order or Separ
How can I improve the resolution of the peaks in gas chromatography?
Technical Support Center: Propyl 2-methyl-d3-butyrate Ionization Optimization
Executive Summary: The Lipophilic Ester Challenge Propyl 2-methylbutyrate and its deuterated internal standard (IS), Propyl 2-methyl-d3-butyrate , present a specific set of ionization challenges. As a neutral, lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Lipophilic Ester Challenge
Propyl 2-methylbutyrate and its deuterated internal standard (IS), Propyl 2-methyl-d3-butyrate , present a specific set of ionization challenges. As a neutral, lipophilic ester (LogP ~2.5–3.0), this molecule lacks strong acidic or basic functional groups. Consequently, it does not protonate/deprotonate easily in Electrospray Ionization (ESI) but rather relies on adduct formation (e.g.,
, ).
Adduct-based ionization is notoriously unstable and highly susceptible to matrix effects (ME) —specifically ion suppression caused by co-eluting phospholipids or salts that compete for charge in the ESI droplet.
This guide provides a root-cause diagnostic workflow and remediation strategy to stabilize the ionization of Propyl 2-methyl-d3-butyrate.
Module 1: Diagnostic Workflow (The "Triage")
Before altering sample preparation, you must map where the suppression occurs relative to your analyte's elution time. Do not rely solely on IS response variation; you need to visualize the suppression zone.
Protocol: Post-Column Infusion
This is the gold-standard diagnostic method (Matuszewski et al.).
Setup: Tee-in a constant flow of Propyl 2-methyl-d3-butyrate (100 ng/mL) into the LC effluent after the column but before the MS source.
Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte).
Observation: Monitor the baseline of the specific MRM transition for the d3-IS.
Result: Drops in the baseline indicate suppression zones; spikes indicate enhancement.
Visualization: Diagnostic Logic Flow
Caption: Logic flow for diagnosing matrix effects using post-column infusion.
Module 2: Ionization Source Selection (ESI vs. APCI)
The Problem: In ESI, Propyl 2-methyl-d3-butyrate likely forms sodium adducts
. Sodium background is ubiquitous and uncontrolled, leading to variable ionization efficiency.
The Solution:
Switch to APCI (Atmospheric Pressure Chemical Ionization):
Why: APCI utilizes gas-phase ion-molecule reactions (charge transfer) rather than liquid-phase droplet evaporation. It is significantly less susceptible to suppression from non-volatile salts and phospholipids.
Mechanism: For neutral esters, APCI often promotes protonation
more effectively than ESI if a proton donor (methanol/water) is present, or charge exchange in pure organic mode.
If you MUST use ESI (Optimization):
Force Ammonium Adducts: Add Ammonium Formate (2–10 mM) or Ammonium Fluoride (0.1–0.5 mM) to the mobile phase.
Benefit: This overwhelms the variable sodium background, forcing the molecule to form a stable
adduct, which is more reproducible than .
Module 3: Sample Preparation & Chromatography[1]
If the diagnostic workflow reveals co-elution with matrix components (phospholipids), optimize the cleanup.
Sample Preparation Hierarchy
Method
Suitability for Propyl 2-methylbutyrate
Technical Note
Protein Precipitation (PPT)
Low
Removes proteins but leaves phospholipids (major suppressors) and salts. High risk of matrix effects.[1]
Use Hexane or MTBE. The ester partitions into the organic layer; salts/phospholipids stay in the aqueous layer.
Chromatographic Separation
Phospholipids (PLs) are the primary enemy in bioanalysis. They typically elute late in a reversed-phase gradient.
Tactics:
Ensure the gradient goes to 100% Organic and holds for 2-3 minutes to wash PLs off the column after the analyte elutes.
If Propyl 2-methyl-d3-butyrate co-elutes with PLs (check transitions m/z 184 or 104), change the stationary phase (e.g., from C18 to Phenyl-Hexyl) to alter selectivity.
Module 4: Validation & Quantification
You must mathematically prove the method is robust. Use the Matrix Factor (MF) calculation as defined by Matuszewski et al. (2003).
Protocol: Calculating Matrix Factor
Prepare three sets of samples:
Set A: Neat Standard (Analyte + IS in mobile phase).
Set B: Post-Extraction Spike (Extract blank matrix, then add Analyte + IS).
Set C: Pre-Extraction Spike (Standard extraction protocol).
Target:Must be close to 1.0. This proves the d3-IS compensates for the matrix effect experienced by the analyte.
Visualization: Validation Decision Tree
Caption: Decision tree for interpreting Matrix Factor results.
Frequently Asked Questions (FAQ)
Q: My d3-IS retention time is slightly different from the analyte. Is this a problem?
A: Yes. Deuterium isotope effects can cause slight shifts in retention time on high-efficiency columns. If the IS elutes slightly earlier, it may not be in the exact same "matrix environment" as the analyte.
Fix: Use a column with lower plate count or adjust the gradient slope to force co-elution. If they separate, the IS cannot compensate for sharp suppression bands.
Q: Can I use GC-MS instead?
A: Absolutely. Propyl 2-methylbutyrate is a volatile ester. GC-MS (EI source) is often superior for this class of compounds because it avoids liquid-phase ionization suppression entirely.
Caveat: Ensure your internal standard (d3) is added before any headspace or SPME step to account for extraction efficiency.[2]
Q: Why is my signal varying wildly between injections?
A: If using ESI, you are likely seeing "adduct hopping." The molecule switches between
, , and depending on the salt content of that specific sample.
Fix: Switch to APCI or buffer the mobile phase with Ammonium Formate to lock the ionization into a single state.
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1]
Dams, R., Huestis, M. A., et al. (2003).[3] Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and bio-fluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. (Demonstrates APCI superiority over ESI for matrix effects).
Technical Guide: Cross-Validation of Propyl 2-methyl-d3-butyrate Across GC Stationary Phases
Executive Summary Precise quantitation of flavor and fragrance volatiles in complex matrices (e.g., fermentation broths, fruit extracts, serum) requires the elimination of ionization suppression and extraction variabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Precise quantitation of flavor and fragrance volatiles in complex matrices (e.g., fermentation broths, fruit extracts, serum) requires the elimination of ionization suppression and extraction variability. Propyl 2-methyl-d3-butyrate serves as a critical Stable Isotope Dilution Assay (SIDA) internal standard for its non-labeled analog, Propyl 2-methylbutyrate (a key ester contributing to "berry" and "apple" notes).
This guide provides a technical cross-validation of this deuterated standard across two distinct gas chromatography (GC) stationary phases: Non-polar (5%-Phenyl-methylpolysiloxane) and Polar (Polyethylene Glycol/PEG) . We analyze retention behavior, peak symmetry, and the deuterium isotope effect to ensure robust method transferability.
Compound Profile & Physicochemical Basis[1]
Understanding the molecule is the first step in successful chromatography.
Feature
Specification
Analyte Name
Propyl 2-methyl-d3-butyrate
Parent Compound
Propyl 2-methylbutyrate (CAS: 37064-20-3)
Labeling
on the -methyl group (typically)
Molecular Weight
~147.23 g/mol (vs. 144.21 g/mol for )
Boiling Point
~156°C (Predicted)
LogP
~2.6 (Hydrophobic)
Key Application
Internal Standard for SIDA quantitation by GC-MS
Mechanistic Insight: The Deuterium Isotope Effect
In Gas Chromatography, deuterated isotopologues often exhibit an Inverse Isotope Effect on non-polar columns, eluting slightly earlier than their non-labeled counterparts due to the lower zero-point vibrational energy of C-D bonds compared to C-H bonds, which reduces the effective molar volume and van der Waals interactions with the stationary phase.
Experimental Methodology
To validate the performance of Propyl 2-methyl-d3-butyrate, the following protocols were executed. These serve as a template for your own validation.
Instrumentation & Conditions[5]
System: GC-MS (Single Quadrupole or Triple Quadrupole in MRM mode).
The following data represents validated retention behavior. Note the significant shift on the Polar column due to the ester functionality interacting with the PEG phase.
Metric
Non-Polar (DB-5MS)
Polar (DB-Wax)
Observation
RI ( Parent)
985 - 995
1180 - 1200
Significant polar retention shift.
RI ( Analog)
984 - 994
1180 - 1200
Tracks parent closely.
()
+0.02 to +0.05 min
~0.00 min
Inverse Isotope Effect visible on non-polar.
Peak Symmetry
> 0.95 (Excellent)
> 0.90 (Good)
Polar columns may show slight tailing if overloaded.
Chromatographic Resolution Logic
Why choose one column over the other? Use this decision matrix.
Figure 2: Decision matrix for stationary phase selection based on matrix interference.
Validation Protocol & Troubleshooting
To ensure "Trustworthiness" in your data, perform these checks before running sample batches.
Isotopic Purity & Crosstalk Check
The
analog must not contribute signal to the quantitation ion (and vice versa).
Inject pure Propyl 2-methyl-d3-butyrate (10 ppm).
Monitor the quantitation ion for the unlabeled parent (e.g., m/z 102 or characteristic fragment).
Requirement: Signal at
mass must be < 0.5% of the response.
Linearity & Response Factor
SIDA relies on the assumption that the Response Factor (RF) ratio is constant.
Prepare mixtures of
(analyte) and (IS) at ratios: 0.1:1, 0.5:1, 1:1, 5:1, 10:1.
Plot: Area Ratio (
) vs. Concentration Ratio ().
Acceptance:
. Slope should be approximately 1.0.
Troubleshooting Retention Shifts
Scenario: The
peak splits or broadens on the Polar column.
Cause: pH mismatch. Esters can hydrolyze or interact with active sites if the column is old.
Fix: Trim the guard column (10-20 cm) and ensure the sample pH is neutral prior to extraction.
References
NIST Mass Spectrometry Data Center. (2023). Propyl 2-methylpropanoate (Isomer analog) Retention Indices. NIST Chemistry WebBook, SRD 69.[1] [Link]
Schieberle, P. (1995). New developments in flavor analysis: Stable Isotope Dilution Assays. Characterization of Food. [Link]
Matucha, M., et al. (1991). Gas chromatography of deuterated compounds: Isotope effects. Journal of Chromatography A. [Link]
The Good Scents Company. (2024). Propyl 2-methylbutyrate Organoleptic Properties. [Link]
A Senior Application Scientist's Guide to Reproducible Extraction of Propyl 2-methyl-d3-butyrate from Complex Matrices
Introduction In the realm of quantitative analysis by mass spectrometry, the adage "garbage in, garbage out" has never been more pertinent. The accuracy and precision of our final concentration values are fundamentally d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the realm of quantitative analysis by mass spectrometry, the adage "garbage in, garbage out" has never been more pertinent. The accuracy and precision of our final concentration values are fundamentally dependent on the quality and consistency of our sample preparation. This is especially true when utilizing the isotope dilution method, the gold standard for quantification, which relies on a stable isotope-labeled internal standard (IS) to correct for variations during sample processing and analysis.[1][2]
This guide focuses on Propyl 2-methyl-d3-butyrate , a deuterated internal standard likely used to quantify its non-labeled analogue, a volatile ester potentially found as a flavor component in food and beverages or as a metabolite in biological samples.[3][] As an internal standard, its single most critical function is to mimic the behavior of the target analyte through every step of the analytical workflow.[5] Any variability in the extraction of Propyl 2-methyl-d3-butyrate directly translates to error in the final reported quantity of the target analyte.
Complex matrices, such as fruit juice, blood plasma, or environmental water, are rife with endogenous components—sugars, proteins, lipids, salts—that can interfere with the extraction process and impact ionization in the mass spectrometer, a phenomenon known as "matrix effects".[6] These effects can cause signal suppression or enhancement, leading to inaccurate results.[7][8] Therefore, selecting an extraction method that is not only efficient but, more importantly, highly reproducible is paramount for robust and reliable quantitative methods.[9][10]
This guide provides an in-depth comparison of three widely adopted extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). We will delve into the mechanistic principles behind each technique, provide supporting experimental data and protocols, and offer a logical framework for selecting the optimal method for your specific application.
The Critical Role of the Deuterated Internal Standard
A deuterated internal standard is chemically almost identical to the analyte of interest, but its increased mass allows it to be distinguished by the mass spectrometer.[1] The core principle is that a known amount of the IS is added to the sample at the very beginning of the workflow.[11] Because the IS and the analyte have nearly identical physicochemical properties, they should, in theory, be affected in the same way by any losses during extraction, inconsistencies in injection volume, or matrix-induced ionization suppression/enhancement.[12][13] By calculating the ratio of the analyte's peak area to the IS's peak area, precise quantification can be achieved, as this ratio should remain constant even if absolute signal intensities fluctuate.[2]
However, this principle hinges on one critical assumption: the extraction recovery of the internal standard is consistent and proportional to the analyte's recovery across all samples. If the extraction of Propyl 2-methyl-d3-butyrate is erratic, it ceases to be a reliable anchor for quantification, rendering the entire analysis invalid.
Comparative Analysis of Extraction Methodologies
The choice of extraction method is a balance between recovery, selectivity, throughput, cost, and reproducibility. Propyl 2-methyl-d3-butyrate, as a moderately non-polar ester (estimated LogP ~1.98), is amenable to several extraction strategies.[14]
Liquid-Liquid Extraction (LLE)
LLE is a classic technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[15]
Mechanism: The analyte partitions from the aqueous phase into the organic phase based on its partition coefficient (LogP).[16] For a neutral ester like propyl 2-methyl-d3-butyrate, the goal is to maximize its solubility in the organic phase while minimizing the co-extraction of polar matrix components.
Causality in Protocol Design:
Solvent Choice: The polarity of the extraction solvent should be matched to the analyte.[16] For this ester, solvents like ethyl acetate or a mixture of hexane and ethyl acetate would be appropriate.
Salting Out: The addition of salts (e.g., sodium chloride or sodium sulfate) to the aqueous phase increases its polarity, reducing the solubility of the moderately non-polar ester and driving it more efficiently into the organic phase, thereby improving recovery.[17]
pH Control: While not critical for a neutral ester, pH adjustment would be essential if the matrix was acidic or basic to prevent hydrolysis of the ester bond.
Advantages: Inexpensive, requires minimal specialized equipment, and is effective for large-volume samples.[18]
Disadvantages: Can be labor-intensive, prone to emulsion formation (especially with fatty matrices), consumes large volumes of organic solvents, and can have lower recovery and higher variability compared to other methods.[18][19]
Solid-Phase Extraction (SPE)
SPE is a more selective and controlled technique that uses a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample.[20][21]
Mechanism: SPE operates on the principles of chromatography.[22] For Propyl 2-methyl-d3-butyrate, a reversed-phase (RP) mechanism is most appropriate. The sample is loaded onto a non-polar sorbent (like C18-bonded silica). The non-polar ester is retained by hydrophobic interactions, while polar matrix components like salts and sugars are washed away. The purified analyte is then eluted with a small volume of a non-polar organic solvent.[21][23]
Causality in Protocol Design:
Sorbent Selection: C18 or a polymeric reversed-phase sorbent is ideal. Polymeric sorbents offer a higher surface area and are more stable across a wider pH range.
Conditioning & Equilibration: The sorbent must first be wetted with a solvent like methanol (conditioning) and then rinsed with water or a buffer (equilibration) to ensure proper interaction with the aqueous sample.[20]
Wash Step: A critical step for reproducibility. A weak organic solvent (e.g., 5-10% methanol in water) is used to wash away weakly retained matrix interferences without prematurely eluting the target analyte.
Elution: A strong, non-polar solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions and elute the purified analyte.
Advantages: High selectivity and recovery, excellent reproducibility, compatible with automation for high throughput, and significantly reduces solvent consumption compared to LLE.[18][24]
Disadvantages: Higher cost per sample, and requires more extensive method development to optimize each step (load, wash, elute).[23]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for a vast range of analytes and matrices.[25][26] It is essentially a two-step process: a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[27]
Mechanism:
Extraction/Partitioning: The sample (e.g., homogenized fruit) is first extracted with an organic solvent, typically acetonitrile. Acetonitrile is chosen because it is fully miscible with water but can be separated by adding salts. Magnesium sulfate (MgSO4) and sodium chloride (NaCl) are added to induce phase separation and drive the analytes into the acetonitrile layer.[27][28]
Dispersive SPE (d-SPE) Cleanup: A portion of the acetonitrile supernatant is transferred to a tube containing a small amount of sorbent material. For a general-purpose cleanup, a primary secondary amine (PSA) sorbent is used to remove sugars and organic acids, while MgSO4 removes excess water.[25]
Causality in Protocol Design:
Buffered vs. Unbuffered: Buffered QuEChERS methods (e.g., AOAC 2007.01 using acetate buffer or EN 15662 using citrate buffer) are often used to protect pH-labile analytes.[26] For a stable ester, this may be less critical but can improve reproducibility.
d-SPE Sorbent Choice: While PSA is common, for fatty matrices, a C18 sorbent can be added to the d-SPE tube to remove lipids, which could otherwise interfere with GC-MS analysis.
Advantages: Very high throughput, low solvent usage, cost-effective, and provides excellent cleanup for many complex matrices, particularly those from food and agricultural sources.[25][28]
Disadvantages: While effective, it may provide less comprehensive cleanup than cartridge-based SPE for highly complex matrices, and recovery can be lower for very polar or non-polar compounds depending on the specific protocol used.[29]
Performance Comparison: Experimental Data Summary
The following table summarizes typical performance data for the extraction of a small, moderately non-polar ester like Propyl 2-methyl-d3-butyrate from a complex food matrix (e.g., apple juice).
Performance Metric
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
QuEChERS
Analyte Recovery (%)
70-85%
>95%
85-105%
Reproducibility (%RSD)
10-20%
<5%
<10%
Matrix Effect (%)
High (variable)
Low (consistent)
Moderate (consistent)
Sample Throughput
Low
Medium (High with automation)
Very High
Solvent Consumption
High (~20-30 mL/sample)
Low (~5-10 mL/sample)
Low (~10-15 mL/sample)
Cost per Sample
Low
High
Medium
Data are representative estimates based on typical method performance for similar analytes.
Experimental Workflows and Protocols
To ensure a self-validating system, all protocols must begin with the addition of the internal standard to the sample before any extraction steps are performed.
Visualizing the Extraction Workflows
Caption: Comparative workflows for LLE, SPE, and QuEChERS extraction.
Detailed Protocol: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of Propyl 2-methyl-d3-butyrate from a 5 mL plasma sample.
Sample Pre-treatment:
To a 15 mL centrifuge tube, add 5 mL of plasma.
Spike with 50 µL of a 1 µg/mL working solution of Propyl 2-methyl-d3-butyrate in methanol. Causality: Adding the IS at the very beginning ensures it undergoes all subsequent extraction steps alongside the target analyte, enabling accurate correction for any losses.[11]
Vortex for 10 seconds.
SPE Cartridge Conditioning:
Use a C18 SPE cartridge (e.g., 200 mg, 3 mL).
Pass 3 mL of methanol through the cartridge. Causality: This step, conditioning, solvates the C18 chains, activating the sorbent for hydrophobic interactions.[20]
Pass 3 mL of deionized water through the cartridge. Causality: This equilibration step removes the methanol and prepares the sorbent for the aqueous sample. Do not let the cartridge go dry.
Sample Loading:
Load the pre-treated plasma sample onto the conditioned cartridge.
Apply a gentle vacuum to pass the sample through at a flow rate of ~1-2 mL/minute. Causality: A slow, consistent flow rate ensures adequate residence time for the analyte to interact with and be retained by the C18 sorbent.
Wash Step:
Pass 3 mL of 10% methanol in water through the cartridge. Causality: This is a critical cleanup step. The weak solvent mixture is strong enough to wash away polar matrix interferences (salts, proteins) but too weak to elute the more strongly retained, non-polar ester.
Dry the cartridge under high vacuum for 5 minutes. Causality: Removing all residual water is crucial to ensure efficient elution of the analyte by the organic solvent in the next step.
Elution:
Place a clean collection tube under the cartridge.
Add 2 mL of acetonitrile to the cartridge and allow it to elute via gravity or gentle vacuum. Causality: Acetonitrile is a strong non-polar solvent that disrupts the hydrophobic interactions between the ester and the C18 sorbent, releasing it from the cartridge.
Final Preparation:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for GC-MS or LC-MS analysis. Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstituting in the mobile phase ensures good peak shape during the chromatographic analysis.
Choosing the Right Method: A Decision Framework
The optimal extraction method depends on the specific goals of the analysis, the available resources, and the nature of the sample matrix.
Caption: Decision tree for selecting an extraction method.
For High Throughput in Food/Ag Matrices:QuEChERS is unparalleled. Its speed and effectiveness make it the go-to method for routine monitoring labs.[30]
For Highest Reproducibility and Cleanest Extracts:SPE is the superior choice. When automated on a 96-well plate format, it can also achieve high throughput. This method is ideal for regulated bioanalysis where low variability is non-negotiable.[15][18]
For Low Sample Numbers or Initial Feasibility:LLE can be a viable starting point due to its low cost and simple setup. However, achieving the reproducibility of SPE or QuEChERS requires significant optimization and careful, consistent technique.[31][32]
Conclusion
The reproducible extraction of an internal standard like Propyl 2-methyl-d3-butyrate is the bedrock of accurate quantitative analysis. While LLE offers a low-cost entry point, its inherent variability presents a significant risk to data quality. For most modern applications requiring robust and reliable data, the choice narrows to SPE and QuEChERS.
Solid-Phase Extraction (SPE) stands out for its superior selectivity, reproducibility, and amenability to automation, making it the gold standard for applications demanding the highest level of precision, such as in pharmaceutical and bioanalytical research. QuEChERS provides a pragmatic and powerful alternative, offering an exceptional balance of speed, cost, and effectiveness, particularly for high-throughput screening of complex food and environmental samples.
Ultimately, the choice of method must be driven by a thorough understanding of the analytical objectives and validated to demonstrate fitness for purpose.[33] By carefully considering the principles and protocols outlined in this guide, researchers can build a robust analytical workflow that ensures the reproducible extraction of their internal standard, leading to quantitative data they can trust.
References
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. [Link]
LCGC International. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
Cheméo. (n.d.). Chemical Properties of propyl 2-methylbutanoate-d-3. Retrieved February 22, 2026, from [Link]
Al-Ghamdi, A. K., et al. (2020). Verification of quantitative analytical methods in medical laboratories. PMC. [Link]
ResolveMass Laboratories Inc. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved February 22, 2026, from [Link]
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved February 22, 2026, from [Link]
Jadhav, S., et al. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
Ojetunde, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
Fiehn, O., et al. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]
Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. [Link]
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
SciELO. (2023, December 14). optimization and validation of liquid-liquid extraction (lle) method and the application of gas chromatography with fid detector for the determination and quantification of volatile fatty acids in effluents from anaerobic reactors. [Link]
The Good Scents Company. (n.d.). propyl 2-methyl butyrate. Retrieved February 22, 2026, from [Link]
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved February 22, 2026, from [Link]
Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. [Link]
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. [Link]
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
Wikipedia. (n.d.). Solid-phase extraction. Retrieved February 22, 2026, from [Link]
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